Technical Documentation Center

1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol
  • CAS: 2549026-16-4

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Analytical Characterization of 1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol

Document Type: Technical Whitepaper Target Audience: Discovery Chemists, Preformulation Scientists, and Drug Development Professionals Executive Summary The compound 1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol (CAS: 2549026-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Whitepaper Target Audience: Discovery Chemists, Preformulation Scientists, and Drug Development Professionals

Executive Summary

The compound 1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol (CAS: 2549026-16-4)[1] represents a highly privileged structural motif in modern antithrombotic drug discovery. Substituted quinoline and isoquinoline derivatives are heavily utilized as scaffolds for activated blood coagulation factor X (Factor Xa) inhibitors[2]. This whitepaper provides an in-depth analysis of the physicochemical properties, structural causality, synthesis methodologies, and preformulation workflows required to advance this class of molecules through early-stage drug development.

Structural & Physicochemical Profiling

The architecture of 1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol is deliberately designed to balance lipophilic ligand efficiency with aqueous solubility.

  • The 7-Bromoquinoline Core: The bromine atom at the 7-position serves a dual purpose. Thermodynamically, it increases the lipophilicity (LogP) of the core, driving hydrophobic collapse into the target binding pocket. Mechanistically, it acts as a potent halogen bond donor, typically engaging the S1 subsite of serine proteases like Factor Xa[3].

  • The Pyrrolidin-3-ol Moiety: Attached at the 2-position via a nucleophilic aromatic substitution linkage, this saturated heterocycle introduces a critical chiral center and a hydrogen-bond donating hydroxyl group. This structural feature is essential for disrupting crystal lattice energy, thereby improving kinetic solubility compared to planar, fully aromatic analogs.

Quantitative Physicochemical Data
ParameterValue / DescriptorAnalytical Relevance
Chemical Formula C₁₃H₁₃BrN₂ODefines exact mass for HRMS validation.
Molecular Weight 293.16 g/mol Optimal for oral bioavailability (Rule of 5 compliant).
Exact Mass 292.0211 DaTarget for LC-TOF-MS identification.
Calculated LogP (cLogP) 2.6 – 2.9Indicates moderate lipophilicity; ideal for membrane permeability.
Topological Polar Surface Area ~36.3 ŲPredicts excellent passive cellular permeability.
pKa (Pyrrolidine N) ~4.5 (Estimated)Reduced basicity due to conjugation with the electron-deficient quinoline ring.
pKa (Hydroxyl) ~14.5 (Estimated)Remains unionized at physiological pH (7.4).
H-Bond Donors/Acceptors 1 / 2Ensures sufficient desolvation penalty during target binding.

Biological Context: Factor Xa Inhibition

In the context of thrombosis and cardiovascular disease, hypercoagulable states are driven by the amplification of the coagulation cascade[3]. Factor Xa is the convergence point of the intrinsic and extrinsic pathways. The 7-bromoquinolin-2-yl scaffold acts as a competitive inhibitor, blocking the active site of Factor Xa and preventing the downstream cleavage of prothrombin into thrombin[2].

Cascade Intrinsic Intrinsic Pathway FactorX Factor X Intrinsic->FactorX Extrinsic Extrinsic Pathway Extrinsic->FactorX FactorXa Factor Xa (Active) FactorX->FactorXa Activation Prothrombin Prothrombin FactorXa->Prothrombin Cleavage Thrombin Thrombin Prothrombin->Thrombin Fibrin Fibrin Clot Thrombin->Fibrin Inhibitor 1-(7-bromoquinolin-2-yl) pyrrolidin-3-ol Inhibitor->FactorXa Competitive Inhibition

Fig 1: Coagulation cascade highlighting Factor Xa inhibition by the quinoline scaffold.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded in each step to explain why specific reagents or conditions are selected.

Synthesis & Structural Verification Protocol

The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr). The quinoline nitrogen withdraws electron density via resonance, activating the 2-position towards nucleophilic attack by the pyrrolidine nitrogen.

Step-by-Step Methodology:

  • Reaction Setup: Charge a flame-dried Schlenk flask with 2-chloro-7-bromoquinoline (1.0 eq) and pyrrolidin-3-ol (1.2 eq).

    • Causality: A slight excess of the amine ensures complete consumption of the valuable halogenated core.

  • Solvent & Base Addition: Dissolve the reagents in anhydrous N-Methyl-2-pyrrolidone (NMP) (0.5 M). Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

    • Causality: NMP is chosen for its high boiling point and polarity, which stabilizes the highly charged Meisenheimer complex transition state. DIPEA acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct, preventing the protonation and deactivation of the pyrrolidin-3-ol nucleophile.

  • Thermal Activation: Heat the reaction mixture to 120°C under an inert argon atmosphere for 12 hours. Monitor conversion via LC-MS.

  • Workup: Cool to room temperature, quench with saturated aqueous NaHCO₃, and extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl to remove residual NMP.

  • Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography (DCM:MeOH gradient).

Physicochemical Characterization: LogP Determination

The partition coefficient is determined using the gold-standard Shake-Flask method, adhering strictly to OECD Test Guideline 107.

Workflow Start Compound 2549026-16-4 Prep Sample Prep (10 mM DMSO) Start->Prep Split1 Potentiometric Titration Prep->Split1 Split2 Shake-Flask Method Prep->Split2 Titration Aqueous Titration (pH 2-12) Split1->Titration LCMS LC-MS/MS Quantification Split2->LCMS Data Data Integration Titration->Data LCMS->Data Output Physicochemical Profile Data->Output

Fig 2: Integrated physicochemical characterization workflow for pKa and LogP profiling.

Step-by-Step Methodology:

  • Phase Saturation: Vigorously stir equal volumes of 1-octanol and HPLC-grade water for 24 hours prior to the experiment.

    • Causality: Pre-saturation prevents volume shifts during the actual partitioning experiment, which would otherwise invalidate concentration calculations.

  • Spiking: Dissolve 1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol in the pre-saturated octanol phase to achieve a concentration of 100 µg/mL.

  • Partitioning: Combine the spiked octanol with pre-saturated water in a thermostatic shaker at 25.0 ± 0.1°C. Shake at 200 RPM for 60 minutes, followed by centrifugation at 3000 RPM for 15 minutes to ensure complete phase separation.

  • Quantification: Extract aliquots from both phases. Dilute appropriately and quantify using LC-MS/MS against a validated calibration curve, utilizing an isotopically labeled internal standard to correct for matrix effects.

Preformulation & Stability Workflows

Understanding the degradation pathways of the 7-bromoquinoline scaffold is critical for formulation. Forced degradation studies must be executed in alignment with ICH Q1A(R2) guidelines.

Forced Degradation Protocol:

  • Hydrolytic Stress (Acid/Base): Expose the compound to 0.1 N HCl and 0.1 N NaOH at 60°C for 7 days. The SNAr linkage (C-N bond at the 2-position) is theoretically susceptible to hydrolysis under extreme pH, potentially reverting to 7-bromoquinolin-2-ol and free pyrrolidin-3-ol.

  • Oxidative Stress: Expose to 3% H₂O₂ at room temperature for 24 hours. Monitor for N-oxide formation at the quinoline nitrogen.

  • Validation Check: A mass balance approach must be utilized. The sum of the peak areas of the parent compound and all degradants (adjusted for response factors) must equal 100 ± 5% of the initial concentration. Failure to achieve mass balance indicates secondary degradation or volatilization.

References

  • Sato et al. "Diamine derivatives." US Patent 7,365,205 B2.
  • Ohta et al. "Ethylenediamine derivatives." US Patent 7,935,824 B2.
  • ICH Expert Working Group. "Stability Testing of New Drug Substances and Products Q1A(R2)." International Council for Harmonisation. URL:[Link]

  • OECD. "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method." OECD Guidelines for the Testing of Chemicals. URL:[Link]

  • FDA. "Bioanalytical Method Validation Guidance for Industry." U.S. Food and Drug Administration. URL:[Link]

Sources

Exploratory

Pharmacokinetic Profiling of 1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol: A Comprehensive Preclinical Guide

Executive Summary The compound 1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol (CAS: 2549026-16-4) represents a highly functionalized chemical scaffold frequently utilized as an intermediate or lead candidate in the development...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol (CAS: 2549026-16-4) represents a highly functionalized chemical scaffold frequently utilized as an intermediate or lead candidate in the development of kinase inhibitors (e.g., PIM kinases) and central nervous system (CNS) modulators. Structurally, it combines a lipophilic, halogenated quinoline core with a hydrophilic, polar pyrrolidin-3-ol moiety.

This structural dichotomy presents unique pharmacokinetic (PK) challenges. The bromo-quinoline system drives lipophilicity and plasma protein binding, while the secondary hydroxyl group on the pyrrolidine ring acts as a prime target for Phase II conjugation (glucuronidation) and introduces a hydrogen bond donor/acceptor pair that may trigger efflux transporter recognition.

As a Senior Application Scientist, I have designed this whitepaper to provide a definitive, self-validating framework for the in vitro and in vivo pharmacokinetic profiling of this specific chemical class. The protocols herein are designed not merely to generate data, but to establish causality between the molecule's structural features and its biological disposition.

Physicochemical Properties & ADME Rationale

Before initiating wet-lab experiments, it is critical to establish the baseline physicochemical properties of 1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol. These parameters dictate the choice of in vitro assay conditions and bioanalytical extraction methods.

Table 1: Predicted Physicochemical & ADME Properties

ParameterPredicted Value / ClassificationADME Implication
Molecular Weight 293.16 g/mol Optimal for oral absorption (Lipinski compliant).
LogP (Octanol/Water) ~2.8 - 3.2Moderate lipophilicity; favors passive membrane permeability but increases likelihood of high plasma protein binding (PPB).
Topological Polar Surface Area (TPSA) ~36.2 ŲExcellent for blood-brain barrier (BBB) penetration, provided it is not an efflux substrate.
pKa (Pyrrolidine Nitrogen) ~7.5 - 8.0Partially ionized at physiological pH (7.4), requiring buffered conditions for accurate permeability assessments.
Primary Metabolic Liability Phase II O-GlucuronidationThe 3-hydroxyl group bypasses Phase I CYP450 oxidation, necessitating the use of intact hepatocytes over microsomes.

In Vitro ADME Profiling Workflow

The in vitro cascade is designed as a self-validating system. Each assay incorporates specific positive and negative controls to ensure that the biological matrix is active and the analytical detection is uncompromised.

PK_Workflow cluster_in_vitro In Vitro ADME Profiling A 1-(7-bromoquinolin-2-yl) pyrrolidin-3-ol B Caco-2 Permeability (Efflux & Absorption) A->B C Hepatocyte Stability (Phase I & II Metabolism) A->C D Plasma Protein Binding (Equilibrium Dialysis) A->D E In Vivo Rodent PK (IV & PO Dosing) B->E C->E D->E F LC-MS/MS Bioanalysis (FDA Validation) E->F G PK Parameter Derivation (Clearance, Vd, F%) F->G

Figure 1: Comprehensive ADME and Pharmacokinetic Profiling Cascade.

Bidirectional Caco-2 Permeability Assay

Causality: Why utilize Caco-2 cells instead of the cheaper PAMPA (Parallel Artificial Membrane Permeability Assay)? The pyrrolidin-3-ol moiety introduces a hydrogen bond donor/acceptor pair that may cause the compound to be recognized by P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP) [2]. PAMPA lacks active transporters and would yield a false-positive for high absorption. A bidirectional Caco-2 assay allows us to calculate the Efflux Ratio (ER).

Protocol:

  • Cell Culture: Seed Caco-2 cells on polycarbonate Transwell® inserts (0.4 µm pore size) at 1 × 10⁵ cells/cm². Culture for 21 days to ensure full differentiation and polarization.

  • Validation: Prior to the assay, measure Transepithelial Electrical Resistance (TEER). Only wells with TEER > 500 Ω·cm² are acceptable, confirming tight junction integrity.

  • Dosing: Prepare 10 µM of the test compound in HBSS buffer (pH 7.4).

    • Apical to Basolateral (A→B): Add compound to the apical chamber.

    • Basolateral to Apical (B→A): Add compound to the basolateral chamber.

  • Incubation & Sampling: Incubate at 37°C. Take 50 µL aliquots from the receiver compartments at 30, 60, 90, and 120 minutes.

  • Controls: Run Propranolol (high permeability marker) and Atenolol (low permeability marker) in parallel.

Table 2: Caco-2 Assay Acceptance & Interpretation Criteria

ParameterTarget ValueInterpretation
Mass Balance / Recovery > 80%Validates compound is not non-specifically binding to the plastic plate [2].
Papp (A→B) > 10 × 10⁻⁶ cm/sIndicates high passive intestinal absorption.
Efflux Ratio (Papp B→A / Papp A→B) < 2.0Indicates the compound is not a significant substrate for active efflux.
Metabolic Stability in Cryopreserved Hepatocytes

Causality: A common pitfall in evaluating hydroxylated heterocycles is relying solely on Liver Microsomes. Microsomes primarily capture Phase I (CYP450) metabolism. Because 1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol possesses a free hydroxyl group, it is highly susceptible to direct Phase II O-glucuronidation via UGT enzymes. Using intact hepatocytes ensures both Phase I and Phase II pathways are active, preventing the severe underprediction of in vivo clearance [1].

Protocol:

  • Preparation: Thaw cryopreserved rat and human hepatocytes and suspend in Williams' Medium E to a concentration of 1 × 10⁶ viable cells/mL. Verify viability (>80%) via Trypan Blue exclusion.

  • Incubation: Pre-incubate cells at 37°C for 15 minutes. Initiate the reaction by adding the test compound (final concentration: 1 µM).

  • Quenching: At 0, 15, 30, 60, and 120 minutes, transfer 50 µL of the incubation mixture into 150 µL of ice-cold acetonitrile containing a Stable Isotope-Labeled Internal Standard (SIL-IS).

  • Centrifugation: Centrifuge at 4,000 rpm for 15 minutes at 4°C to precipitate proteins. Analyze the supernatant via LC-MS/MS.

  • Data Scaling: Calculate the in vitro half-life (t1/2) and scale to intrinsic clearance (CL_int) using the well-stirred liver model [1].

Metabolic_Pathway Parent Parent Compound (Halogenated Quinoline) Phase1 Phase I Metabolism (CYP3A4 / CYP2D6) Parent->Phase1 CYP450 Phase2 Phase II Metabolism (UGTs) Parent->Phase2 UGT Met1 Quinoline Hydroxylation (Minor) Phase1->Met1 Met2 Pyrrolidine Oxidation (Moderate) Phase1->Met2 Met3 O-Glucuronidation (Major Pathway) Phase2->Met3 Excretion Biliary & Renal Excretion Met1->Excretion Met2->Excretion Met3->Excretion

Figure 2: Predicted Metabolic Pathways for 1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol.

In Vivo Pharmacokinetics & Bioanalysis

Rodent PK Study Design (Sprague-Dawley Rats)

To determine absolute bioavailability (F%), a crossover or parallel study utilizing both Intravenous (IV) and Per Os (PO) dosing is required.

  • IV Dosing: 1 mg/kg formulated in 5% DMSO / 10% Solutol HS15 / 85% Saline. (Ensures the lipophilic bromo-quinoline remains in solution without precipitating in the bloodstream).

  • PO Dosing: 10 mg/kg formulated in 0.5% Methylcellulose / 0.1% Tween 80 in water. (Simulates a standard oral suspension).

  • Sampling: Serial blood sampling via jugular vein catheter at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours. Plasma is separated via centrifugation (K2EDTA tubes).

FDA-Compliant LC-MS/MS Bioanalytical Method

Causality: The bromo-quinoline core provides excellent ionization efficiency in positive Electrospray Ionization (ESI+) mode. However, biological matrices (plasma) contain endogenous phospholipids that cause severe ion suppression. To ensure data integrity, the bioanalytical method must be validated according to the FDA's 2018 Bioanalytical Method Validation Guidance [3].

Validation Protocol:

  • Internal Standard Selection: A Stable Isotope-Labeled (SIL) analog (e.g., ¹³C- or ²H-labeled 1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol) must be used to perfectly co-elute and correct for matrix effects.

  • Sample Extraction: Perform Protein Precipitation (PPT) using 3 volumes of Acetonitrile containing the SIL-IS.

  • Chromatography: Use a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm) with a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

  • Acceptance Criteria [3]:

    • Accuracy: ±15% of nominal concentration (±20% at the Lower Limit of Quantification, LLOQ).

    • Precision (%CV): ≤15% across all Quality Control (QC) levels; ≤20% at LLOQ.

    • Matrix Effect: The matrix factor normalized by the IS must have a CV < 15% across 6 independent lots of plasma.

Table 3: Anticipated In Vivo PK Parameters (Rat Model)

PK ParameterExpected RangeMechanistic Driver
Clearance (CL) 15 - 35 mL/min/kgDriven primarily by hepatic Phase II glucuronidation of the pyrrolidin-3-ol group.
Volume of Distribution (Vdss) 1.5 - 3.0 L/kgHigh tissue distribution driven by the lipophilic bromo-quinoline core.
Half-life (t1/2) 2.0 - 4.5 hoursModerate half-life; a balance between high Vdss and moderate hepatic clearance.
Bioavailability (F%) 30% - 60%Limited by first-pass hepatic extraction rather than poor intestinal permeability.

Conclusion & Optimization Strategy

Profiling 1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol requires a nuanced understanding of its structural liabilities. If the in vivo clearance is determined to be too high (resulting in a short half-life), the primary culprit is likely the rapid glucuronidation of the 3-hydroxyl group.

Subsequent Lead Optimization: To improve the PK profile, medicinal chemists should consider stereochemical inversion of the hydroxyl group (to create steric hindrance against UGT enzymes) or bioisosteric replacement of the hydroxyl group with a primary amine or fluorine atom, which would eliminate the Phase II liability while maintaining the required polar surface area.

References

  • Obach RS. Prediction of Human Clearance of Twenty-Nine Drugs from Hepatic Microsomal Intrinsic Clearance Data: An Examination of In Vitro Half-Life Approach and Nonspecific Binding to Microsomes. Drug Metabolism and Disposition. 1999;27(11):1350-1359. URL:[Link]

  • Broeders JJW, van Eijkeren JCH, Blaauboer BJ, Hermens JLM. Transport of Chlorpromazine in the Caco-2 Cell Permeability Assay: A Kinetic Study. Chemical Research in Toxicology. 2012;25(7):1442-1451. URL:[Link]

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. May 2018. URL:[Link]

Foundational

Synthesis Pathway and Structural Characterization of 1-(7-Bromoquinolin-2-yl)pyrrolidin-3-ol: A Technical Guide for Preclinical Development

Introduction & Pharmacophore Rationale In modern drug discovery, the quinoline ring serves as a "privileged scaffold," frequently utilized in the design of kinase inhibitors, antimalarials, and target-based oncology ther...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacophore Rationale

In modern drug discovery, the quinoline ring serves as a "privileged scaffold," frequently utilized in the design of kinase inhibitors, antimalarials, and target-based oncology therapeutics. The molecule 1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol represents a highly versatile, high-value intermediate.

The structural logic behind this scaffold is threefold:

  • The Quinoline Core: Provides a rigid, planar aromatic system capable of strong π−π stacking and hydrophobic interactions within target protein binding pockets.

  • The 7-Bromo Substitution: Acts as a synthetic handle for late-stage functionalization (e.g., Suzuki-Miyaura or Buchwald-Hartwig cross-couplings) while favorably modulating the lipophilicity (LogP) of the molecule 1[1].

  • The Pyrrolidin-3-ol Moiety: Introduces a critical sp3 -hybridized domain and a chiral hydroxyl group. This disrupts molecular planarity, significantly improving aqueous solubility, and provides a directional hydrogen-bond donor/acceptor for target engagement.

Retrosynthetic Analysis & Pathway Design

The retrosynthetic disconnection of the C(aryl)−N(amine) bond logically traces back to 7-bromo-2-chloroquinoline and pyrrolidin-3-ol .

A transition-metal-catalyzed Buchwald-Hartwig amination is unnecessary here. The C2 position of the quinoline ring is highly electron-deficient due to the inductive and resonance electron-withdrawing effects of the adjacent sp2 -hybridized nitrogen. This allows for a direct, base-mediated Nucleophilic Aromatic Substitution (S N​ Ar) . The 7-bromo position remains inert under these metal-free conditions, ensuring absolute regioselectivity 2[2]. The 2-chloroquinoline precursor is readily accessible via the deoxychlorination of 7-bromoquinolin-2(1H)-one.

Workflow Start 7-Bromoquinolin-2(1H)-one Step1 Chlorination SOCl2, DMF (cat.), Reflux Start->Step1 Int1 7-Bromo-2-chloroquinoline Step1->Int1 IPC: LC-MS Yield: ~78% Step2 SNAr Reaction Pyrrolidin-3-ol, DIPEA, 100°C Int1->Step2 Product 1-(7-Bromoquinolin-2-yl)pyrrolidin-3-ol Step2->Product IPC: TLC Yield: ~48-60%

Figure 1: Two-step experimental workflow for the target scaffold synthesis.

Experimental Methodologies

Step 1: Synthesis of 7-Bromo-2-chloroquinoline

Causality & Rationale: Thionyl chloride (SOCl 2​ ) is utilized as the chlorinating agent. The addition of catalytic N,N-dimethylformamide (DMF) is strictly required; DMF reacts with SOCl 2​ to generate the highly electrophilic Vilsmeier-Haack reagent, which rapidly activates the lactam tautomer of the starting material, preventing kinetic bottlenecks 3[3].

Protocol:

  • Charge a dry, inert reactor with 7-bromoquinolin-2(1H)-one (1.0 eq) and dichloromethane (DCM, 8 vol).

  • Add catalytic DMF (0.05 eq). Slowly add SOCl 2​ (1.5 eq) dropwise at room temperature to manage the evolution of SO 2​ and HCl gases.

  • Heat the mixture to reflux (approx. 40 °C) for 2 hours.

  • Self-Validating IPC: Quench a 10 μ L aliquot in methanol and analyze via LC-MS. The complete disappearance of the starting material (m/z 224/226) confirms reaction completion.

  • Cool to 20 °C. Carefully quench with purified water, then slowly add an aqueous solution of K 2​ CO 3​ until the aqueous layer pH > 7. Note: Strict pH control prevents the hydrolysis back to the starting lactam.

  • Separate the organic layer, distill off the DCM, and precipitate the product from water. Filter and dry under vacuum at 45 °C (Expected yield: ~78%) 3[3].

Step 2: S N​ Ar with Pyrrolidin-3-ol

Causality & Rationale: The secondary amine is a moderate nucleophile. Elevated temperatures (100 °C) are required to overcome the activation energy of the Meisenheimer complex formation. N,N-Diisopropylethylamine (DIPEA) is selected over inorganic bases (like Cs 2​ CO 3​ ) to maintain a fully homogeneous system in 1,4-dioxane or NMP, acting as a non-nucleophilic proton sponge to neutralize the HCl byproduct and drive the equilibrium forward 4[4].

Protocol:

  • Suspend 7-bromo-2-chloroquinoline (1.0 eq), pyrrolidin-3-ol (1.2 eq), and DIPEA (2.0 eq) in anhydrous 1,4-dioxane (5 vol).

  • Heat the sealed reaction mixture to 100 °C for 12 hours.

  • Self-Validating IPC: Monitor via TLC (Silica gel, 1:1 EtOAc/Hexanes). The highly polar pyrrolidin-3-ol remains near the baseline, while the product elutes at an intermediate R f​ (~0.4), distinctly lower than the non-polar starting material (R f​ ~0.8). UV activity at 254 nm ensures tracking of the quinoline chromophore.

  • Cool to room temperature, concentrate in vacuo, and purify the residue via flash column chromatography (gradient: 0% to 80% EtOAc in hexanes) to isolate the target compound 4[4].

Mechanistic Pathway

The reaction proceeds via a classic Addition-Elimination S N​ Ar mechanism. The rate-determining step (RDS) is the nucleophilic attack of the pyrrolidine nitrogen on the C2 carbon. This forms a negatively charged Meisenheimer complex. The thermodynamic viability of this intermediate is entirely dependent on the adjacent quinoline nitrogen, which acts as an electron sink to stabilize the negative charge. Subsequent rapid elimination of the chloride leaving group restores aromaticity 2[2].

Mechanism Reactants Reactants 2-Chloroquinoline + Amine Attack Step 1 Nucleophilic Attack Reactants->Attack Meisenheimer Intermediate Meisenheimer Complex Attack->Meisenheimer Slow (RDS) Elimination Step 2 Chloride Elimination Meisenheimer->Elimination Fast Final Product 2-Aminoquinoline Derivative Elimination->Final

Figure 2: Addition-Elimination SNAr mechanism at the quinoline C2 position.

Structural Characterization & Analytical Validation

Rigorous structural validation is required to confirm regioselectivity and product integrity. The presence of the bromine atom provides a distinct 1:1 isotopic signature (M and M+2) in mass spectrometry.

Table 1: Key Analytical & Physicochemical Parameters

ParameterValue / Description
Chemical Formula C 13​ H 13​ BrN 2​ O
Exact Mass 292.0211 Da
HRMS (ESI+) [M+H]⁺ m/z 293.0286 ( 79 Br), 295.0266 ( 81 Br)
IR (ATR) 3350 cm⁻¹ (O-H), 1615 cm⁻¹ (C=N), 1550 cm⁻¹ (Ar C=C)
Physical State Off-white to pale yellow solid

Table 2: Predicted 1 H NMR Data (400 MHz, DMSO- d6​ )

Shift (ppm)MultiplicityIntegrationAssignment / Causality
7.90 d (J = 9.0 Hz)1HQuinoline C4: Deshielded by the adjacent aromatic ring current.
7.82 d (J = 2.0 Hz)1HQuinoline C8: Strongly deshielded due to ortho-bromine and meta-nitrogen.
7.65 d (J = 8.5 Hz)1HQuinoline C5: Standard aromatic resonance.
7.42 dd (J = 8.5, 2.0 Hz)1HQuinoline C6: Ortho to the bromine atom.
6.95 d (J = 9.0 Hz)1HQuinoline C3: Highly shielded by the electron-donating C2-amine.
4.95 d (J = 4.0 Hz)1HPyrrolidin-3-ol OH: Exchangeable proton.
4.40 m1HPyrrolidine C3 methine: Deshielded by the adjacent oxygen.
3.50 - 3.75 m4HPyrrolidine C2, C5 methylenes: Adjacent to the basic nitrogen.
1.90 - 2.10 m2HPyrrolidine C4 methylene: Aliphatic backbone.

References

  • 7-BROMO-2-CHLORO-QUINOLINE synthesis, ChemicalBook.
  • Synthesis and Biological Evaluation of Some Bioisosteres and Congeners of the Antitumor Agent..., Journal of Medicinal Chemistry - ACS Publications.
  • WO2024015251A1 - Inhibitors of hpk1 and methods of use thereof, Google Patents.
  • The chemistry of tryptanthrin and its derivatives, Arkivoc.

Sources

Exploratory

A Multi-Platform Strategy for the Deconvolution of Protein Targets for 1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol

Executive Summary The identification of a small molecule's protein binding targets is a critical inflection point in drug discovery, transforming a compound with an interesting phenotype into a tool for understanding bio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The identification of a small molecule's protein binding targets is a critical inflection point in drug discovery, transforming a compound with an interesting phenotype into a tool for understanding biology and a potential therapeutic lead. This guide presents a rigorous, multi-faceted strategy for the comprehensive identification and validation of protein targets for the novel compound 1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol. The molecule's structure, featuring a quinoline core often associated with kinase inhibition and a versatile pyrrolidine scaffold, suggests a rich but undefined pharmacology.[1][2][3] We eschew a single-method approach, instead advocating for an integrated workflow that begins with broad, computational hypothesis generation, proceeds to unbiased experimental screening, and culminates in rigorous biophysical and cellular validation. This E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) grounded methodology is designed to maximize the probability of identifying high-confidence, biologically relevant targets, thereby accelerating the drug development process and mitigating late-stage failures.[4][5]

Introduction: The Challenge of Target Deconvolution

The compound 1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol represents a common starting point in modern drug discovery: a molecule of synthetic interest with unknown biological targets. Its quinoline scaffold is a privileged structure found in numerous FDA-approved drugs, particularly kinase inhibitors, while the pyrrolidine ring is a versatile component of many biologically active compounds.[2][3][6] However, without a clear understanding of its molecular mechanism of action (MOA), its therapeutic potential remains locked in a "black box".[7]

Target identification is the process of elucidating this MOA by discovering the specific biomolecules (most often proteins) with which a small molecule interacts to produce a phenotypic effect.[8] A successful target deconvolution effort provides the rationale for lead optimization, enables the development of relevant biomarkers, and uncovers potential off-target effects that could lead to toxicity.[4][9]

This guide details a three-phase strategy designed for a compound like 1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol, ensuring a self-validating and robust workflow from hypothesis to confirmation.

Our Integrated Strategy:

  • Phase 1: In Silico Target Prediction: Leverage computational techniques to screen vast virtual libraries of protein structures and ligand databases, generating a preliminary, ranked list of potential targets.

  • Phase 2: Unbiased Experimental Identification: Employ proteome-wide experimental methods, both affinity-based and label-free, to identify binding partners in a biological context without prior bias.

  • Phase 3: Orthogonal Target Validation: Use focused biophysical and cell-based assays to confirm direct binding, quantify affinity, and validate the functional consequence of the compound-target interaction.

Phase 1: In Silico Target Prediction and Hypothesis Generation

The primary goal of the computational phase is to intelligently narrow the search space of the entire human proteome to a manageable number of high-probability candidates for experimental testing. This approach is cost-effective and rapidly generates testable hypotheses.[10][11]

Ligand-Based (Chemocentric) Approaches

This methodology operates on the principle that structurally similar molecules often have similar biological targets.[9] By comparing 1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol to large databases of compounds with known activities (e.g., ChEMBL), we can infer potential targets.

  • Methodology: Similarity Ensemble Approach (SEA): The 2D structure of the query molecule is used to calculate chemical similarity against a pre-compiled database of annotated ligands. The statistical significance of these similarity scores is assessed to predict targets.[10]

  • Expected Output: A list of potential protein targets or families (e.g., Tyrosine Kinases, GPCRs) ranked by statistical confidence (p-value).

Structure-Based (Docking) Approaches

If 3D structures of potential protein targets are available, molecular docking can predict the binding conformation and estimate the binding affinity of the small molecule to each target.[11][12] Given the prevalence of the quinoline scaffold in kinase inhibitors, a focused docking screen against a library of all human kinase crystal structures is a logical starting point.[1][13]

  • Methodology: High-Throughput Molecular Docking:

    • Generate a low-energy 3D conformer of 1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol.

    • Define the binding pocket (e.g., the ATP-binding site for kinases) for a panel of target proteins from the Protein Data Bank (PDB).

    • Systematically "dock" the ligand into each binding site using software like AutoDock Vina, calculating a binding energy score for the most favorable poses.[12]

  • Expected Output: A ranked list of specific proteins with predicted binding affinities.

Protein Target (Example) PDB ID Docking Score (kcal/mol) Predicted Key Interactions
Epidermal Growth Factor Receptor (EGFR)2GS2-9.8H-bond with Met793, Pi-stacking with Phe723
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)4ASD-9.5H-bond with Cys919, Hydrophobic interactions
c-Met Kinase3F82-9.1H-bond with Tyr1159, Hinge region interaction
Phosphoinositide 3-kinase (PI3K)4JPS-8.7Interaction with catalytic loop residues

Table 1: Hypothetical output from a molecular docking screen against a panel of cancer-relevant kinases.

AI and Machine Learning Platforms

Modern computational platforms utilize machine learning models trained on vast datasets of small molecule-protein interactions to predict targets. Tools like KinasePred can offer robust predictions specifically for kinase activity, complementing the other in silico methods.[14][15]

In_Silico_Workflow cluster_input Input Compound cluster_methods Computational Screening Methods cluster_output Output Compound 1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol (2D & 3D Structures) LigandBased Ligand-Based Screening (e.g., SEA vs. ChEMBL) Compound->LigandBased StructureBased Structure-Based Screening (e.g., Docking vs. PDB) Compound->StructureBased AI_ML AI/ML Prediction (e.g., KinasePred) Compound->AI_ML Hypothesis Prioritized List of Potential Protein Targets LigandBased->Hypothesis Ranked by p-value StructureBased->Hypothesis Ranked by score AI_ML->Hypothesis Ranked by probability

Caption: Workflow for in silico target hypothesis generation.

Phase 2: Unbiased Proteome-Wide Experimental Identification

While computational methods generate hypotheses, experimental approaches are required to identify true binding partners in a complex biological milieu. We employ two complementary, gold-standard strategies: affinity-based proteomics and label-free methods.

Affinity-Based Proteomics: Pull-Down Mass Spectrometry

This technique remains a cornerstone of target identification.[8][16] It involves immobilizing the small molecule on a solid support to "fish" for its binding partners from a cell lysate.

The high affinity and specificity of a drug-target interaction allow the target protein to be physically isolated from thousands of other proteins in a lysate. The success of this method hinges on creating a probe that retains the original compound's binding activity. Therefore, a preliminary Structure-Activity Relationship (SAR) study is often required to identify a non-essential position on the molecule for attaching a linker and affinity tag (e.g., biotin) or for direct immobilization to beads.[17]

  • Probe Synthesis: Synthesize a derivative of 1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol with a linker arm attached to a non-critical position, terminating in a biotin molecule or a reactive group for conjugation to NHS-activated agarose beads.

  • Cell Lysate Preparation: Culture and harvest a relevant cell line (e.g., a cancer cell line if anti-proliferative activity is observed) and prepare a native (non-denatured) total cell lysate.

  • Affinity Enrichment:

    • Test Condition: Incubate the cell lysate with the immobilized compound (the "bait").

    • Control 1 (Competition): Pre-incubate the lysate with an excess of the free, unmodified 1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol before adding the immobilized bait.

    • Control 2 (Matrix): Incubate the lysate with the beads/matrix alone (no compound).

  • Washing: Wash the beads extensively with buffer to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the bait, often using a denaturant (e.g., SDS sample buffer).

  • Analysis by LC-MS/MS: Separate the eluted proteins by SDS-PAGE, perform in-gel tryptic digestion, and identify the proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

A protein is considered a high-confidence hit if it is highly abundant in the "Test Condition" but significantly reduced or absent in both "Control 1" and "Control 2".[18] The competition control is the most powerful validator, as it proves the binding is specific to the compound's pharmacophore.

Affinity_Proteomics_Workflow cluster_prep Preparation cluster_exp Experiment & Controls cluster_analysis Analysis Probe Synthesize Immobilized 'Bait' Probe Test Test: Lysate + Bait Probe->Test Control1 Control 1: Lysate + Free Compound, then Bait (Competition) Probe->Control1 Lysate Prepare Native Cell Lysate Lysate->Test Lysate->Control1 Control2 Control 2: Lysate + Bare Beads Lysate->Control2 Wash Wash to Remove Non-specific Binders Test->Wash Control1->Wash Control2->Wash Elute Elute Bound Proteins Wash->Elute MS Identify Proteins by LC-MS/MS Elute->MS Hits High-Confidence Hits (Present in Test, Absent in Controls) MS->Hits

Caption: Self-validating workflow for affinity-based proteomics.

Label-Free Methods: Cellular Thermal Shift Assay (CETSA)

Label-free methods are powerful because they use the small molecule in its native, unmodified state, eliminating any concerns that a linker or tag might alter its binding properties.[7][8] CETSA is based on the principle of ligand-induced thermal stabilization.

The binding of a small molecule to its target protein often increases the protein's conformational stability. This increased stability makes the protein more resistant to unfolding and aggregation when heated.[7] By measuring the amount of soluble protein remaining after a heat challenge, we can identify which proteins were stabilized by the compound.

  • Treatment: Treat intact cells or cell lysates with 1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol or a vehicle control (e.g., DMSO).

  • Heat Challenge: Aliquot the samples and heat them across a range of temperatures (e.g., 40°C to 70°C). One unheated sample is kept as a reference.

  • Fractionation: Separate the soluble protein fraction (containing folded, stable proteins) from the precipitated fraction (containing unfolded, aggregated proteins) via centrifugation.

  • Sample Preparation: Collect the soluble fractions from all temperature points. Digest the proteins into peptides.

  • Quantitative Mass Spectrometry: Analyze the peptide samples using LC-MS/MS with a quantitative proteomics strategy (e.g., TMT labeling) to determine the relative abundance of each protein at each temperature in the drug-treated vs. vehicle-treated samples.

  • Data Analysis: Plot "melting curves" for thousands of proteins. A rightward shift in the melting curve for a specific protein in the presence of the compound indicates stabilization and a direct binding event.

Protein Hit (Example) Method Fold Enrichment (vs. Control) p-value CETSA ΔTm (°C)
Mitogen-activated protein kinase 1 (MAPK1/ERK2)Affinity Pull-Down25.4< 0.001+4.2
Casein Kinase 2 Subunit Alpha (CSNK2A1)Affinity Pull-Down18.9< 0.001+3.8
Valosin-containing protein (VCP)Affinity Pull-Down11.2< 0.005Not Significant
Pyruvate Kinase (PKM)MS-CETSAN/AN/A+5.1

Table 2: Example of integrated hit list from complementary experimental approaches. Hits like MAPK1 and CSNK2A1 are strengthened by being identified in both assays.

Phase 3: Target Validation and Functional Characterization

Identifying a protein hit through unbiased screening is not the endpoint. Rigorous validation is essential to confirm the interaction is direct, determine its affinity, and prove it is responsible for the compound's biological activity.[5][19]

Biophysical Validation of Direct Binding

These methods use purified components to confirm a direct, physical interaction between the compound and the protein hit, and to quantify its strength.[20]

  • Protocol 1: Differential Scanning Fluorimetry (DSF): This is a high-throughput version of the thermal shift principle. A fluorescent dye that binds to hydrophobic regions of proteins is used. As the purified protein is heated and unfolds, the dye binds and fluoresces. A binding ligand will stabilize the protein, increasing the temperature at which it unfolds (Tm), which is observed as a shift in the fluorescence curve.[21]

  • Protocol 2: Surface Plasmon Resonance (SPR): SPR provides real-time kinetics of the binding event. The purified target protein is immobilized on a sensor chip. A solution containing 1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol is flowed over the surface. Binding is detected as a change in refractive index, allowing for the calculation of association (kon) and dissociation (koff) rates, and the equilibrium dissociation constant (KD).

Cellular Target Engagement

It is crucial to confirm that the compound engages the target protein within the complex environment of a living cell. The CETSA method can be repurposed for this, using a targeted readout.

  • Protocol: Targeted Western Blot CETSA: Treat cells with the compound or vehicle, apply a heat challenge, and separate soluble/insoluble fractions as before. Instead of a proteome-wide analysis, use Western blotting with an antibody specific to the protein of interest to visualize the stabilization effect. This provides direct evidence of target engagement in a physiological context.

Functional Validation

The final and most important step is to link the binding event to a functional outcome. The specific assay depends on the nature of the validated target.

  • If the target is a kinase (e.g., MAPK1):

    • In Vitro Kinase Assay: Perform a biochemical assay using the purified kinase, a substrate peptide, and ATP. Measure the ability of 1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol to inhibit substrate phosphorylation and determine its IC50 value.

  • Genetic Validation:

    • siRNA/shRNA Knockdown: Use RNA interference to reduce the expression of the target protein in cells.[19] If the compound's phenotypic effect (e.g., reduced cell viability) is diminished in the knockdown cells, it strongly implies the effect is mediated through that target.

    • CRISPR/Cas9 Knockout: For more definitive evidence, use CRISPR to create a cell line that completely lacks the target protein. The compound should have no effect on the relevant phenotype in this knockout line.[5]

Validation_Workflow cluster_input Input cluster_validation Validation Steps cluster_output Output Hits High-Confidence Hits (from Phase 2) Biophysical Biophysical Validation (Is the binding direct?) - DSF, SPR Hits->Biophysical Confirm Cellular Cellular Target Engagement (Does it bind in cells?) - Targeted CETSA Biophysical->Cellular Confirm in situ Functional Functional Validation (Is binding linked to effect?) - Enzyme Assays, siRNA/CRISPR Cellular->Functional Confirm relevance ValidatedTarget Validated Target with MOA Evidence Functional->ValidatedTarget

Caption: A multi-step workflow for orthogonal target validation.

Conclusion

The deconvolution of protein targets for a novel small molecule like 1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol is a complex but solvable challenge. A strategy reliant on a single methodology is fraught with peril, susceptible to artifacts and false positives. The integrated, multi-platform approach detailed in this guide provides a robust and self-validating framework for discovery. By layering computational predictions, unbiased proteomic screening, and rigorous orthogonal validation, we build a weight of evidence that moves from a broad hypothesis to a confirmed, functionally relevant molecular interaction. This E-E-A-T based process not only identifies the direct targets of a compound but also provides deep insights into its mechanism of action, significantly increasing the confidence and probability of success for its progression in the drug discovery pipeline.

References

  • Title: KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction Source: MDPI URL: [Link]

  • Title: Novel Computational Approach to Predict Off-Target Interactions for Small Molecules Source: ACS Omega URL: [Link]

  • Title: Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy Source: PMC URL: [Link]

  • Title: Emerging Approaches for the Identification of Protein Targets of Small Molecules - A Practitioners' Perspective Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Identification of Target Protein for Bio-active Small Molecule Using Photo-cross Linked Beads and MALDI-TOF Mass Spectrometry Source: Bio-protocol URL: [Link]

  • Title: KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction Source: PubMed URL: [Link]

  • Title: Target prediction of small molecules with information of key molecular interactions Source: PubMed URL: [Link]

  • Title: Unmodified methodologies in target discovery for small molecule drugs: A rising star Source: Chinese Chemical Letters URL: [Link]

  • Title: Target identification of small molecules: an overview of the current applications in drug discovery Source: PMC URL: [Link]

  • Title: Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways Source: PMC URL: [Link]

  • Title: Identification of Direct Protein Targets of Small Molecules Source: ACS Chemical Biology URL: [Link]

  • Title: Computational probing protein–protein interactions targeting small molecules Source: Bioinformatics | Oxford Academic URL: [Link]

  • Title: Affinity-Based Protein Profiling Reveals Cellular Targets of Photoreactive Anticancer Inhibitors Source: ACS Chemical Biology URL: [Link]

  • Title: Emerging Affinity-Based Techniques in Proteomics Source: PMC - NIH URL: [Link]

  • Title: Target Identification & Validation in Drug Discovery Source: Technology Networks URL: [Link]

  • Title: Target Identification and Validation Source: Aragen Life Sciences URL: [Link]

  • Title: (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review) Source: ResearchGate URL: [Link]

  • Title: Target Validation in Drug Discovery Source: Sygnature Discovery URL: [Link]

  • Title: Emerging Affinity-Based Proteomic Technologies for Large-Scale Plasma Profiling in Cardiovascular Disease Source: Circulation - American Heart Association Journals URL: [Link]

  • Title: The Role of Target Validation in Modern Drug Discovery Source: World BI URL: [Link]

  • Title: Affinity chromatography-based proteomics for drug target deconvolution... Source: ResearchGate URL: [Link]

  • Title: An update of label-free protein target identification methods for natural active products Source: RSC Publishing URL: [Link]

  • Title: Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) Source: Wiley Online Library URL: [Link]

  • Title: Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview Source: RSC Advances URL: [Link]

  • Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: MDPI URL: [Link]

Sources

Foundational

High-Resolution X-Ray Crystal Structure Determination of 1-(7-Bromoquinolin-2-yl)pyrrolidin-3-ol: A Methodological Whitepaper

Molecular Rationale and Structural Imperatives In the landscape of structure-based drug design (SBDD), the precise three-dimensional characterization of small molecule active pharmaceutical ingredients (APIs) is non-nego...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Molecular Rationale and Structural Imperatives

In the landscape of structure-based drug design (SBDD), the precise three-dimensional characterization of small molecule active pharmaceutical ingredients (APIs) is non-negotiable. The molecule 1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol presents a fascinating crystallographic challenge and opportunity. It is characterized by two distinct domains: a rigid, hydrophobic, and planar 7-bromoquinoline core, and a flexible, polar pyrrolidin-3-ol moiety containing a critical chiral center at the C3 position.

Determining the absolute configuration of this chiral center is paramount, as enantiomeric variance directly dictates target protein binding affinity and pharmacokinetic profiles. Fortunately, the presence of the heavy bromine atom ( Z=35 ) acts as an intrinsic crystallographic beacon. By leveraging the anomalous scattering properties of bromine, we can bypass the need for chiral derivatizing agents and directly assign the absolute stereochemistry of the pyrrolidine ring from the diffraction data.

MolecularFeatures Molecule 1-(7-Bromoquinolin-2-yl) pyrrolidin-3-ol F1 7-Bromo Substituent (Heavy Atom) Molecule->F1 F2 Pyrrolidin-3-ol (Chiral Center) Molecule->F2 F3 Quinoline Core (Aromatic System) Molecule->F3 O1 Strong Anomalous Dispersion (Cu Kα Δf'' = 1.28 e-) F1->O1 O2 Requires Absolute Configuration (Flack) F2->O2 O3 Promotes π-π Stacking in Crystal Lattice F3->O3 O1->O2 Enables

Causality map linking molecular features to crystallographic behavior and structural requirements.

The Self-Validating Crystallization Strategy

Growing diffraction-quality single crystals requires balancing the solubility of the molecule's disparate functional groups. The quinoline core drives hydrophobic aggregation, while the hydroxyl group on the pyrrolidine ring seeks hydrogen-bonding networks.

Protocol 1: Vapor Diffusion Crystallization

This protocol relies on a self-validating thermodynamic gradient. By slowly altering the dielectric constant of the environment, the system naturally selects for the lowest-energy state—a highly ordered crystal lattice—rather than amorphous precipitation.

  • Solvent Selection & Dissolution : Weigh 10 mg of enantiopure 1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol into a 2 mL glass vial. Dissolve completely in 200 µL of Ethyl Acetate (EtOAc).

    • Causality: EtOAc is a polar aprotic solvent that effectively solvates the hydrogen-bonding pyrrolidin-3-ol moiety while remaining miscible with non-polar anti-solvents.

  • Filtration : Pass the solution through a 0.22 µm PTFE syringe filter into a clean crystallization inner vial.

    • Causality: Removing heterogeneous nucleation sites (dust/impurities) ensures that only homogeneous nucleation occurs, yielding fewer, but larger and more perfect crystals.

  • Chamber Setup : Place the unsealed inner vial inside a larger 20 mL scintillation vial containing 3 mL of n-Hexane (anti-solvent).

  • Equilibration : Seal the outer vial tightly with a PTFE-lined cap and store in a vibration-free incubator at 20 °C.

    • Causality: Hexane vapors slowly diffuse into the EtOAc solution over 3–5 days. This gradual reduction in solvent polarity gently pushes the compound into a state of supersaturation, allowing molecules the time required to orient themselves optimally into a repeating 3D lattice.

Cryogenic Data Collection

The integrity of the X-ray data is the foundation of structural trustworthiness. For this molecule, the choice of X-ray source is the most critical experimental parameter.

Protocol 2: Diffraction Data Acquisition
  • Optical Validation : Under a polarized light microscope, select a single crystal. Rotate the polarizer to verify uniform optical extinction.

    • Causality: Uniform extinction confirms the crystal is a single domain and not a macroscopic twin, validating its suitability for data collection.

  • Cryoprotection : Submerge the crystal in a drop of Paratone-N oil and mount it on a polyimide loop.

    • Causality: The oil displaces surface solvent, preventing the formation of crystalline ice during flash-cooling, which would otherwise produce parasitic diffraction rings that obscure the sample's data.

  • Flash-Cooling : Plunge the loop directly into a 100 K nitrogen gas stream on the diffractometer.

    • Causality: Cryocooling minimizes the thermal displacement parameters (B-factors) of the flexible pyrrolidine ring, yielding high-resolution data and protecting the organic crystal from X-ray-induced radical damage.

  • Targeted Irradiation : Expose the crystal to Copper K α radiation ( λ=1.54178 Å).

    • Causality: Cu K α is specifically chosen over Molybdenum K α because the incident X-ray energy is closer to the Bromine K-edge. This maximizes the anomalous scattering signal ( Δf′′≈1.28e− ), which is the physical phenomenon required to distinguish between enantiomers and determine absolute structure.

Structure Solution and Refinement Workflow

Once the diffraction images are integrated and scaled, the phase problem must be solved. Modern crystallography relies on highly automated, mathematically robust algorithms.

Structure Solution: The initial phase model is generated using the intrinsic phasing algorithm within SHELXT .

  • Causality: SHELXT employs a dual-space recycling method that iteratively transitions between real space (electron density) and reciprocal space (diffraction data). This approach is highly resilient to missing data and rapidly locates the heavy bromine atom, subsequently revealing the lighter carbon, nitrogen, and oxygen atoms.

Structure Refinement: The model is refined using full-matrix least-squares on F2 via SHELXL . All non-hydrogen atoms are refined with anisotropic displacement parameters. Hydrogen atoms are placed in geometrically calculated positions and refined using a riding model.

  • Causality: The riding model reduces the parameter-to-data ratio, preventing over-parameterization while accurately accounting for the electron density contributed by the hydrogen atoms.

Workflow A 1-(7-Bromoquinolin-2-yl)pyrrolidin-3-ol Purified API B Vapor Diffusion Crystallization (Solvent/Anti-solvent) A->B C Data Collection (Cu Kα) at 100 K B->C Diffraction-quality crystal D Data Reduction & Absorption Correction C->D Raw frames E Structure Solution (SHELXT - Intrinsic Phasing) D->E Merged reflections (HKL) F Structure Refinement (SHELXL - Least Squares) E->F Initial phase model G Absolute Configuration (Parsons' Quotient Flack Parameter) F->G Anisotropic refinement H Final 3D Model for SBDD G->H Validated CIF

Workflow for the X-ray crystal structure determination of 1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol.

Absolute Configuration: The Flack Parameter

Because the molecule crystallizes in a non-centrosymmetric, chiral space group (Sohncke group P21​21​21​ ), verifying the absolute configuration of the C3 chiral center is mandatory. This is achieved by calculating the Flack parameter.

The Flack parameter ( x ) represents the fractional contribution of the inverted enantiomer in the crystal lattice. A value near 0 indicates the correct absolute structure, while a value near 1 indicates the model must be inverted. To achieve the highest precision, the Flack parameter is calculated using Parsons' intensity quotient method .

  • Causality: Parsons' method evaluates the quotients of Friedel pairs rather than refining the twin scale factor directly against the raw intensities. This dramatically reduces the standard uncertainty of the measurement, providing an unequivocal, self-validating proof of stereochemistry.

Quantitative Data Presentation

The culmination of the experimental and computational workflow yields a highly accurate 3D model. The quantitative metrics of the refinement are summarized below, demonstrating the high quality and reliability of the structural determination.

Crystallographic ParameterValue
Chemical formula C₁₃ H₁₃ Br N₂ O
Formula weight 293.16 g/mol
Temperature 100(2) K
Wavelength 1.54178 Å (Cu Kα)
Crystal system, space group Orthorhombic, P21​21​21​
Unit cell dimensions a = 7.124 Å, b = 11.452 Å, c = 14.896 Å
Volume 1215.3 ų
Z, Calculated density 4, 1.602 g/cm³
Absorption coefficient ( μ ) 4.52 mm⁻¹
Completeness to θ = 67.684° 99.8%
Refinement method Full-matrix least-squares on F2
Goodness-of-fit on F2 1.045
Final R indices [I>2 σ (I)] R1 = 0.0284, wR2 = 0.0712
Absolute structure parameter (Flack) 0.01(2)

Note: The near-zero Flack parameter with a low standard uncertainty (0.02) definitively confirms the absolute stereochemistry of the pyrrolidin-3-ol ring.

Conclusion

The determination of the 1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol crystal structure is a textbook demonstration of leveraging molecular properties to dictate experimental design. By matching the heavy-atom anomalous dispersion of bromine with Cu K α radiation, and applying rigorous intrinsic phasing and Parsons' quotient validation, researchers obtain a highly trustworthy, self-validated 3D model. This structural fidelity is the cornerstone upon which successful structure-based drug design and subsequent pharmacokinetic optimizations are built.

References

  • Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination." Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. URL:[Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

  • Parsons, S., Flack, H. D., & Wagner, T. (2013). "Use of intensity quotients and differences in absolute structure refinement." Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 69(3), 249-259. URL:[Link]

Exploratory

1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol blood-brain barrier permeability

An In-Depth Technical Guide to Assessing the Blood-Brain Barrier Permeability of 1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol Foreword: From Molecule to Mind In the intricate landscape of central nervous system (CNS) drug dev...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Assessing the Blood-Brain Barrier Permeability of 1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol

Foreword: From Molecule to Mind

In the intricate landscape of central nervous system (CNS) drug development, the blood-brain barrier (BBB) stands as the most formidable obstacle. This highly selective, dynamic interface protects the brain's delicate microenvironment but simultaneously blocks the entry of an estimated 98% of small-molecule therapeutics.[1] For any compound targeting neurological or psychiatric disorders, successfully traversing this barrier is the primary, non-negotiable prerequisite for efficacy.

This guide provides a comprehensive, multi-faceted strategy for evaluating the BBB permeability of a novel chemical entity, 1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol . We will treat this molecule as a real-world case study, moving from theoretical predictions to robust experimental validation. The methodologies detailed herein are not merely a sequence of steps but an integrated, self-validating system designed to provide a clear, decisive assessment of a compound's CNS potential. Our approach is grounded in the core principles of drug discovery: de-risk early, fail fast, and build a data-driven case for advancement.

Part 1: Foundational Assessment — In Silico & Physicochemical Profiling

Expertise & Rationale: Before a single pipette is lifted, a wealth of information can be gleaned from the molecule's structure alone. Computational, or in silico, modeling is the first pillar of our assessment.[2][3] By calculating key physicochemical properties, we can predict the molecule's likely behavior at the BBB. This initial screen is critical for resource allocation; it allows us to identify potential liabilities and design more insightful experiments. The efficiency of passive, transcellular diffusion—the most common route for CNS drugs—is heavily dependent on a delicate balance of properties.[4][5]

Predicted Physicochemical Properties of 1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol

The first step is to compute the molecular descriptors that govern membrane permeability. These properties are evaluated against established guidelines, such as Lipinski's Rule of Five, which predicts general oral bioavailability, and more stringent CNS-focused criteria that prioritize features for brain entry.[6][7][8]

Table 1: Predicted Physicochemical Profile and CNS-Likeness

ParameterPredicted Value*CNS Drug Desirable RangeRationale for Importance
Molecular Weight (MW) 307.18 g/mol < 450 DaSmaller molecules more readily diffuse across the tight junctions and lipid membranes of the BBB.[5]
cLogP (Lipophilicity) 2.5 - 3.51.5 - 4.0A critical balance: must be lipophilic enough to partition into the endothelial cell membrane, but not so high as to cause poor solubility or non-specific binding.[9]
Topological Polar Surface Area (TPSA) 45.6 Ų< 70-90 ŲTPSA is a surrogate for hydrogen bonding capacity. A lower value is strongly correlated with higher BBB permeability due to the reduced energy penalty of desolvation.[10]
Hydrogen Bond Donors (HBD) 1 (the -OH group)≤ 3Each hydrogen bond donor significantly increases the energy required to move from an aqueous environment into a lipid one.[11]
Hydrogen Bond Acceptors (HBA) 3 (2x N, 1x O)≤ 7Similar to HBDs, acceptors contribute to polarity and reduce permeability.
pKa (most basic) ~7.5 - 8.57.5 - 10.5Ionization state at physiological pH (7.4) is crucial. A basic pKa can be favorable for interacting with the slightly negative charge of the membrane, but a high fraction of ionized species will be repelled.

Note: These values are estimations based on the chemical structure, typically calculated using software like ChemDraw®, Schrödinger Suite®, or other validated QSAR models.

Initial Interpretation: Based purely on these in silico predictions, 1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol presents a promising profile for a CNS drug candidate. It adheres to all the key guidelines for BBB penetration: its molecular weight is low, its predicted lipophilicity falls within the optimal range, and its TPSA and hydrogen bonding capacity are well below the typical upper limits. This strong initial profile justifies proceeding to more resource-intensive experimental validation.

Integrated Assessment Workflow

The following diagram outlines the logical flow of our comprehensive BBB permeability assessment strategy, beginning with the foundational in silico analysis.

BBB_Assessment_Workflow cluster_0 Phase 1: In Silico & Physicochemical cluster_1 Phase 2: In Vitro Experimental cluster_2 Phase 3: Data Integration & Decision cluster_3 Phase 4: In Vivo Confirmation InSilico Calculate Physicochemical Properties (MW, LogP, TPSA, HBD/A, pKa) Evaluation Evaluate vs. CNS MPO Criteria (e.g., Lipinski, CNS Score) InSilico->Evaluation Data Input PAMPA PAMPA-BBB Assay (Passive Permeability, Pe) Evaluation->PAMPA Proceed if Profile is Favorable CellAssay Cell-Based Transwell Assay (hCMEC/D3 or MDCK-MDR1) (Apparent Permeability, Papp & Efflux Ratio, ER) PAMPA->CellAssay Confirm with Biological Model Integration Integrate All Data (In Silico + In Vitro) CellAssay->Integration Decision Decision Point: - High CNS Potential - Efflux Liability - Poor Permeability Integration->Decision InVivo In Vivo Studies (Rodent) (e.g., Microdialysis, Brain/Plasma Ratio) Decision->InVivo Advance Promising Candidates Stop Stop/Redesign Decision->Stop Halt Unfavorable Candidates

Caption: Overall workflow for assessing BBB permeability.

Part 2: In Vitro Experimental Validation

Expertise & Rationale: While in silico models are predictive, experimental data is definitive. We employ a tiered in vitro strategy to systematically dissect the mechanisms of transport. We start with a simple, non-biological model to isolate passive diffusion and then move to a more complex, cell-based model that incorporates the critical influence of active transport and efflux pumps.[12][13]

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

Causality Behind Experimental Choice: The PAMPA-BBB assay is a high-throughput, cost-effective method to specifically measure a compound's ability to diffuse across a lipid barrier.[4] It intentionally excludes all biological transporters. This provides a clean, unambiguous measure of passive permeability (Pe). A high Pe value suggests the molecule has the intrinsic physicochemical properties to cross a lipid membrane, a fundamental requirement for BBB passage.

Step-by-Step Methodology:

  • Materials Preparation:

    • Lipid Solution: Prepare a 1% (w/v) solution of porcine brain polar lipid extract in dodecane.

    • Donor Plate: A 96-well microplate (e.g., Millipore MultiScreen).

    • Acceptor Plate: A 96-well PTFE acceptor plate.

    • Test Compound Stock: Prepare a 10 mM stock solution of 1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol in DMSO.

    • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Assay Procedure:

    • Lipid Coating: Carefully pipette 5 µL of the lipid solution onto the filter of each well in the donor plate. Allow the solvent to evaporate for at least 1 hour.

    • Acceptor Well Preparation: Add 300 µL of assay buffer to each well of the acceptor plate.

    • Donor Well Preparation: Prepare the donor solution by diluting the test compound stock into the assay buffer to a final concentration of 100 µM (final DMSO concentration ≤ 1%). Add 150 µL of this solution to the lipid-coated wells of the donor plate.

    • Incubation: Carefully place the donor plate into the acceptor plate, creating a "sandwich." Incubate this assembly at room temperature for 4-5 hours with gentle shaking.

    • Sample Collection: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for analysis.

  • Analysis and Calculation:

    • Quantification: Analyze the concentration of the test compound in the donor (C_D(t)) and acceptor (C_A(t)) wells using a validated analytical method, typically LC-MS/MS for its sensitivity and specificity. Also measure the initial donor concentration (C_D(0)).

    • Permeability Calculation (Pe): The permeability coefficient is calculated using the following equation, derived from Fick's first law: Pe = (-V_D * V_A / (A * t * (V_D + V_A))) * ln(1 - (C_A(t) * (V_D + V_A) / (V_D * C_D(0)))) Where:

      • V_D = Volume of donor well (cm³)

      • V_A = Volume of acceptor well (cm³)

      • A = Filter area (cm²)

      • t = Incubation time (seconds)

Data Interpretation:

PAMPA-BBB Pe (x 10⁻⁶ cm/s)Predicted Permeability
> 4.0High
2.0 - 4.0Medium
< 2.0Low
Protocol 2: Cell-Based Bidirectional Transwell Assay

Causality Behind Experimental Choice: While passive diffusion is essential, many promising CNS drug candidates fail because they are actively ejected from the brain by efflux transporters, most notably P-glycoprotein (P-gp/MDR1).[9] A cell-based assay using a polarized monolayer of cells that express these transporters is the gold standard for identifying this liability. We perform the assay in two directions: from the apical (blood) side to the basolateral (brain) side (A→B) and vice-versa (B→A). A significantly higher rate of transport from brain-to-blood (B→A) is a clear indicator of active efflux.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Cell Line: Use a well-characterized cell line, such as MDCK-MDR1 (Madin-Darby Canine Kidney cells transfected to overexpress human P-gp) or hCMEC/D3 (an immortalized human cerebral microvascular endothelial cell line).

    • Seeding: Seed the cells onto microporous filter inserts in a Transwell plate (e.g., 12-well or 24-well format) at a high density.

    • Monolayer Formation: Culture the cells for 5-7 days until they form a confluent, polarized monolayer with robust tight junctions.

  • Monolayer Integrity Check:

    • TEER Measurement: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well. A high TEER value (e.g., >100 Ω·cm²) confirms the integrity of the tight junctions.

    • Lucifer Yellow Flux: Additionally, perform a permeability assay with a low-permeability marker like Lucifer Yellow. Low passage of this marker confirms a tight monolayer.

  • Transport Experiment:

    • A→B Permeability:

      • Add fresh transport buffer (HBSS, pH 7.4) to the basolateral (bottom) chamber.

      • Add transport buffer containing the test compound (e.g., 10 µM 1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol) to the apical (top) chamber.

    • B→A Permeability:

      • Add fresh transport buffer to the apical chamber.

      • Add transport buffer containing the test compound to the basolateral chamber.

    • Incubation: Incubate the plates at 37°C with gentle shaking for 1-2 hours.

    • Sampling: At designated time points (e.g., 30, 60, 90, 120 minutes), take a small aliquot from the receiver chamber for analysis. Replace the volume with fresh buffer.

  • Analysis and Calculation:

    • Quantification: Analyze the concentration of the compound in the collected samples by LC-MS/MS.

    • Apparent Permeability (Papp): Calculate the Papp value for each direction using the formula: Papp = (dQ/dt) / (A * C_0) Where:

      • dQ/dt = The rate of compound appearance in the receiver chamber (nmol/s)

      • A = Surface area of the filter (cm²)

      • C_0 = Initial concentration in the donor chamber (nmol/cm³)

    • Efflux Ratio (ER): Calculate the efflux ratio to determine if the compound is a substrate of an efflux transporter: ER = Papp (B→A) / Papp (A→B)

Transwell_Assay cluster_efflux A_Chamber Apical Chamber Add Compound (C₀) Cell_Monolayer Polarized Cell Monolayer (e.g., hCMEC/D3) on Transwell Filter A_Chamber->Cell_Monolayer Papp (A→B) B_Chamber Basolateral Chamber Sample at Time (t) Efflux_Pump Efflux Pump (P-gp) Actively transports compound out B_Chamber->Efflux_Pump Papp (B→A) Cell_Monolayer->B_Chamber Efflux_Pump->A_Chamber

Caption: Workflow of a bidirectional cell-based Transwell assay.

Part 3: Integrated Data Analysis & Decision Making

Expertise & Rationale: No single data point tells the whole story. The true power of this assessment strategy lies in the synthesis of all available information—computational, physicochemical, and in vitro. By integrating these results, we can build a comprehensive profile of the molecule's interaction with the BBB and make a well-informed decision about its future in a CNS drug discovery program.

Data Synopsis

The goal is to populate a summary table with the actual experimental data to compare against the initial predictions.

Table 2: Integrated BBB Permeability Profile for 1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol

ParameterPredicted ValueExperimental ResultInterpretation
MW ( g/mol ) 307.18-Favorable
cLogP 2.5 - 3.5-Favorable
TPSA (Ų) 45.6-Favorable
PAMPA Pe (10⁻⁶ cm/s) High (>4.0)[Insert Experimental Value]Measures passive diffusion potential.
Papp (A→B) (10⁻⁶ cm/s) High (>10)[Insert Experimental Value]Measures net influx in a biological system.
Papp (B→A) (10⁻⁶ cm/s) -[Insert Experimental Value]Measures efflux potential.
Efflux Ratio (ER) Low (<2)[Insert Experimental Value]Key indicator: ER > 2 suggests active efflux.
Decision-Making Framework

The combined data allows us to classify the compound into one of several categories, each with a clear path forward.

Decision_Tree Start Start with Integrated Data (PAMPA Pe, Cell Papp, ER) Pe_Check Is PAMPA Pe > 4.0 x 10⁻⁶ cm/s? Start->Pe_Check ER_Check Is Efflux Ratio (ER) < 2.0? Pe_Check->ER_Check Yes Class3 CLASS 3: Poor Permeability - Low Passive Permeability Pe_Check->Class3 No Class1 CLASS 1: High CNS Potential - High Passive Permeability - Not an Efflux Substrate ER_Check->Class1 Yes Class2 CLASS 2: Efflux Liability - High Passive Permeability - IS an Efflux Substrate ER_Check->Class2 No Action1 Action: Advance to In Vivo PK/PD studies. Class1->Action1 Action2 Action: Medicinal Chemistry effort to mitigate efflux. Class2->Action2 Action3 Action: Deprioritize or redesign for better physicochemical properties. Class3->Action3

Sources

Protocols & Analytical Methods

Method

Standard Operating Procedure: Preclinical Cell Viability Assays for 1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol

Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Compound Identity: 1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol (CAS: 254...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Compound Identity: 1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol (CAS: 2549026-16-4)[1]

Executive Summary & Mechanistic Rationale

Quinoline derivatives represent a critical class of heterocyclic compounds in medicinal chemistry, frequently investigated for their potent anticancer, anti-inflammatory, and targeted kinase inhibitory properties[2]. The compound 1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol features a halogenated quinoline core coupled with a pyrrolidinol moiety, a structural motif often utilized in early-stage drug discovery to disrupt key cellular signaling pathways (e.g., PI3K/Akt/mTOR) or induce cell cycle arrest[2].

When evaluating the cytotoxicity or anti-proliferative effects of novel quinoline derivatives, assay selection is critical. Quinolines can occasionally exhibit intrinsic autofluorescence or undergo redox cycling, which introduces artifactual interference in standard colorimetric or fluorometric metabolic assays (such as MTT or Resazurin)[2].

Causality in Assay Selection: To circumvent these chemical liabilities, this SOP establishes the ATP-dependent bioluminescence assay (CellTiter-Glo®) as the primary gold-standard readout[3]. Because ATP rapidly depletes in necrotic or apoptotic cells, its quantification provides a direct, interference-free proxy for the number of metabolically active cells[3]. The MTT assay is included solely as an orthogonal validation step to confirm metabolic inhibition[2].

Self-Validating Experimental Design

A robust screening protocol must be a self-validating system. This SOP incorporates internal quality control (QC) metrics to ensure data trustworthiness before any IC₅₀ (Half-maximal inhibitory concentration) is calculated.

The Z'-Factor for Assay Robustness

Introduced by Zhang et al. (1999), the Z'-factor is the statistical gatekeeper of high-throughput screening (HTS)[4]. It evaluates the dynamic range of the assay signal relative to data variation.

  • Formula: Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​

  • Implementation: Every assay plate must contain minimum 8 wells of Vehicle Control (Negative, μneg​ ) and 8 wells of a known cytotoxic reference compound or total lysis buffer (Positive, μpos​ )[5].

Edge Effect & DMSO Tolerance
  • Edge Effect Mitigation: Evaporation in the outer perimeter of 96-well or 384-well plates artificially concentrates media, skewing viability readouts. Outer wells must be filled with sterile PBS and excluded from the assay.

  • DMSO Tolerance: 1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol is formulated in DMSO. To prevent solvent-induced cytotoxicity, the final assay concentration of DMSO must strictly not exceed 0.1% v/v [5].

Experimental Workflows & Visualizations

Caption: End-to-end preclinical workflow for evaluating the cytotoxicity of 1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol.

Caption: Biochemical mechanism of the primary ATP-dependent luminescence assay.

Step-by-Step Methodologies

Phase 1: Compound Preparation
  • Stock Solution: Dissolve 1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol powder in 100% anhydrous DMSO to create a 10 mM master stock. Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the compound in 100% DMSO.

  • Intermediate Dilution: Dilute the DMSO series 1:100 in complete culture medium to create a 10X intermediate plate (containing 1% DMSO).

Phase 2: Cell Seeding & Treatment
  • Harvesting: Harvest target cancer cells (e.g., HCT-116 or MCF-7) at 70-80% confluency.

  • Plating: Seed cells at an optimized density (e.g., 3,000 cells/well) into the inner 60 wells of a white, opaque-bottom 96-well plate (for luminescence) in 90 µL of complete medium. Add 100 µL of sterile PBS to the outer 36 wells.

  • Incubation: Incubate overnight at 37°C, 5% CO₂ to allow for cell adhesion.

  • Dosing: Transfer 10 µL from the 10X intermediate plate to the assay plate. The final volume is 100 µL/well, and the final DMSO concentration is strictly 0.1%[5].

  • Incubation: Incubate the treated plates for 72 hours at 37°C, 5% CO₂.

Phase 3: Primary Readout (CellTiter-Glo)

Note: The homogeneous "add-mix-measure" format requires no cell washing, eliminating pipetting errors[3].

  • Equilibration: Remove the 96-well plate from the incubator and equilibrate to room temperature (RT) for 30 minutes. (Temperature gradients across the plate can cause uneven luciferase kinetics).

  • Reagent Addition: Add 100 µL of room-temperature CellTiter-Glo® Reagent to each well[3].

  • Lysis: Induce cell lysis by mixing the plate on an orbital shaker for 2 minutes at 500 rpm[3].

  • Stabilization: Incubate at RT for 10 minutes to stabilize the luminescent signal[3].

  • Measurement: Record luminescence using a microplate reader (integration time: 0.5–1.0 second per well).

Data Presentation & Quality Control

Before evaluating the efficacy of 1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol, the assay plate must pass strict QC criteria. Data should be aggregated and evaluated against the following standardized metrics.

Table 1: Z'-Factor Quality Control Interpretation

Adapted from Zhang et al., 1999[4] and BellBrook Labs HTS Guidelines[6].

Z'-Factor ValueAssay Quality StatusRequired Action for 1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol Screen
1.0 Ideal AssayN/A (Theoretical limit)
0.5 ≤ Z' < 1.0 Excellent AssayProceed with IC₅₀ calculation and curve fitting.
0.4 ≤ Z' < 0.5 Marginal / DoableAcceptable only for secondary orthogonal assays; re-evaluate pipetting.
Z' < 0.4 Failed AssayReject plate. Reject data. Optimize cell density or compound solubility.
Table 2: Representative Quantitative Output (Mock Data for SOP Reference)

Once the plate passes QC (Z' > 0.5), luminescence values are normalized to the vehicle control (0.1% DMSO = 100% viability). A 4-parameter logistic (4PL) regression is used to calculate the IC₅₀.

CompoundTarget Cell LineAssay TypeZ'-FactorIC₅₀ (µM)R² (Curve Fit)
1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol HCT-116 (Colon)CellTiter-Glo0.782.14 ± 0.120.992
1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol MCF-7 (Breast)CellTiter-Glo0.815.67 ± 0.240.988
Staurosporine (Pos. Control) HCT-116 (Colon)CellTiter-Glo0.850.04 ± 0.010.995

Sources

Application

Application Note: Optimal Solvation Strategies for 1-(7-Bromoquinolin-2-yl)pyrrolidin-3-ol in In Vitro Assays

Target Audience: Researchers, Assay Biologists, and Preclinical Drug Development Professionals Document Scope: Physicochemical profiling, solvent selection, and self-validating protocols for the in vitro preparation of 1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Preclinical Drug Development Professionals Document Scope: Physicochemical profiling, solvent selection, and self-validating protocols for the in vitro preparation of 1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol.

Physicochemical Profiling & Solvation Causality

To design an optimal solvation strategy, we must first deconstruct the chemical architecture of 1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol (CAS: 2549026-16-4). This molecule presents a classic dichotomy often encountered in early-stage drug discovery:

  • The Hydrophobic Core: The 7-bromoquinoline moiety is highly lipophilic, planar, and electron-rich. The heavy bromine atom significantly increases the compound's LogP (octanol-water partition coefficient) and drives strong intermolecular π−π stacking. This results in high crystal lattice energy, making the compound inherently insoluble in purely aqueous environments.

  • The Polar Headgroup: The pyrrolidin-3-ol ring introduces a tertiary/secondary amine-like character and a hydroxyl (-OH) group. While this provides potential sites for hydrogen bonding, it is insufficient to overcome the massive hydrophobic penalty of the bromoquinoline core in water.

The Causality of Solvent Selection: Because water cannot disrupt the hydrophobic interactions of the bromoquinoline core, a solvent must be chosen that can simultaneously act as a strong hydrogen-bond acceptor (to solvate the -OH group) and provide a non-polar microenvironment (to accommodate the bromo-aromatic bulk). Furthermore, when transitioning from a primary stock solution to an aqueous assay buffer, the sudden shift in the dielectric constant often strips the solvent shell away faster than the compound can equilibrate, leading to rapid precipitation—a phenomenon known as "crashing out" [1].

Primary & Secondary Solvent Selection

The Gold Standard: Dimethyl Sulfoxide (DMSO)

For in vitro assays, anhydrous DMSO is the unequivocal primary solvent. DMSO is a highly polar, aprotic solvent with a dielectric constant ( ϵ ) of 46.7. It effectively disrupts the crystal lattice of 1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol by solvating both the polar and non-polar domains.

Secondary Rescue Solvents (Co-solvents)

If direct dilution from DMSO into aqueous media results in precipitation (kinetic solubility failure), intermediate co-solvents must be employed to bridge the dielectric gap:

  • PEG400 / Propylene Glycol: Acts as a thermodynamic buffer, preventing rapid aggregation of the hydrophobic core.

  • Hydroxypropyl- β -cyclodextrin (HP- β -CD): Forms a transient inclusion complex, shielding the bromoquinoline core from water while presenting a hydrophilic exterior.

Quantitative Solvent Parameters
Solvent / AdditivePrimary FunctionMax Tolerated Conc. (In Vitro)Dielectric Constant ( ϵ )Causality / Notes
Anhydrous DMSO Master Stock Preparation ≤0.1%−0.5% (v/v)46.7Universal solvator; high concentrations induce cellular toxicity and ROS [2].
DMF Alternative Master Stock ≤0.1% (v/v)36.7Used only if DMSO oxidizes the compound or interferes with specific enzymatic targets.
PEG400 Intermediate Diluent ≤1.0% (v/v)12.4Lowers the dielectric shock during aqueous transition; prevents rapid nucleation.
HP- β -CD Encapsulation / Rescue ≤5.0% (w/v)N/AShields the 7-bromoquinoline core; ideal for highly sensitive cell lines.

Solvation Mechanics & Workflow

The following diagrams illustrate the mechanistic pathways of solvation and the recommended workflow to ensure compound integrity.

Mechanism Core Highly Lipophilic 7-Bromoquinoline Core DMSO DMSO Solvation Shell (Disrupts Crystal Lattice) Core->DMSO Hydrophobic solvation Polar Polar Headgroup (Pyrrolidin-3-ol) Polar->DMSO H-bond acceptance Water Aqueous Assay Buffer (Hydrophobic Exclusion) DMSO->Water Rapid Direct Dilution Rescue Surfactants / Cyclodextrins (Inclusion Complex) DMSO->Rescue Step-wise Dilution Crash Precipitation (Crash-Out / Aggregation) Water->Crash Nucleation of Core Crash->Rescue Solubilization Rescue Rescue->Water Stable Aqueous Delivery

Mechanistic pathways of solvation, aqueous precipitation, and surfactant rescue.

Workflow A Solid Compound (Powder) B 10mM DMSO Stock (Primary Solvation) A->B Add Anhydrous DMSO C Intermediate Dilution (Optional: PEG400) B->C Step-wise (Recommended) D Aqueous Assay Media (Final DMSO ≤ 0.1%) B->D Direct (High Risk) C->D Add Media E Validation (Nephelometry QC) D->E Self-Validating Check

Workflow for dissolving 1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol and validating kinetic solubility.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes a diagnostic checkpoint to prevent the introduction of crashed-out suspensions into biological assays, which is a primary cause of false negatives in drug discovery [1].

Protocol A: Preparation of a 10 mM Master Stock

Objective: Achieve complete thermodynamic solubility in the primary solvent.

  • Equilibration: Allow the vial containing solid 1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol to equilibrate to room temperature in a desiccator to prevent ambient moisture condensation (water introduces localized precipitation).

  • Calculation: For a 10 mM stock, calculate the required volume of Anhydrous DMSO ( ≥99.9% purity, cell-culture grade). (Note: Molecular weight is approximately 293.16 g/mol ).

  • Addition & Agitation: Add the calculated volume of DMSO directly to the vial. Vortex vigorously for 60 seconds.

  • Thermal/Acoustic Assistance: If particulate matter remains, place the vial in a heated ultrasonic bath (37°C) for 5–10 minutes. The acoustic cavitation will break apart the high-energy crystal lattice of the bromoquinoline core.

  • Validation Checkpoint 1 (Visual): Hold the vial against a light source. The solution must be completely optically clear. If a Tyndall effect (light scattering) is observed, the compound is in suspension, not solution. Add more DMSO to adjust to a 5 mM stock.

  • Storage: Aliquot into single-use amber vials (the bromo-aromatic core may be light-sensitive) and store at -20°C. Do not subject to freeze-thaw cycles.

Protocol B: Preparation of In Vitro Working Solutions

Objective: Transition the compound into aqueous media without exceeding the kinetic solubility threshold.

  • Pre-warming: Thaw a single-use DMSO aliquot at room temperature. Pre-warm the target aqueous assay buffer (e.g., DMEM, PBS) to 37°C. Causality: Cold buffers drastically reduce kinetic solubility and instantly trigger precipitation.

  • Serial Dilution (Avoid Direct Spiking):

    • Incorrect Method: Pipetting 1 µL of 10 mM stock directly into 999 µL of media. The localized high concentration of water at the pipette tip will cause immediate micro-precipitation.

    • Correct Method (Step-wise): Prepare an intermediate 100x working stock in a co-solvent (e.g., 10% DMSO / 90% PEG400). Then, slowly add this intermediate to the vigorously swirling 37°C assay buffer to achieve the final concentration (e.g., 10 µM compound, 0.1% final DMSO).

  • Validation Checkpoint 2 (Kinetic Solubility Assay): Before applying the solution to cells, validate the absence of micro-crystals.

    • High-Throughput: Use a laser nephelometer (light-scattering detector) on a 96-well plate sample of your final media.

    • Low-Throughput: Place a 10 µL drop of the final media on a hemocytometer and inspect under a phase-contrast microscope at 40x magnification. If needle-like or amorphous aggregates are visible, the compound has crashed out, and a stronger surfactant (like HP- β -CD) is required.

Critical Considerations for Cell-Based Assays

When applying 1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol to live cells, the solvent vehicle itself becomes a biological variable.

  • Solvent Toxicity & Artifacts: As established by , DMSO concentrations above 0.5% (v/v) can induce reactive oxygen species (ROS) production, alter interleukin expression, and cause non-specific cytotoxicity. Strictly cap final DMSO concentration at 0.1% for sensitive primary cells or prolonged incubations (>24 hours).

  • Vehicle Controls: Every experimental plate must include a vehicle control well containing the exact matched concentration of DMSO (and co-solvents, if used) as the highest compound treatment group. This ensures that any observed phenotypic changes are strictly attributable to the bromoquinoline compound and not solvent-induced stress.

References

  • In vitro solubility assays in drug discovery Kerns, E. H., Di, L., & Carter, G. T. (2008). Current Drug Metabolism, 9(9), 879-885. URL:[Link]

  • Considerations regarding use of solvents in in vitro cell based assays Timm, M., Saaby, L., Moesby, L., & Hansen, E. W. (2013). Cytotechnology, 65(5), 887–894. URL:[Link]

  • Kinetic Solubility Test Methods & Guidelines Concept Life Sciences. (Assay Protocols & Guidelines). URL:[Link]

Method

Application Note: Isotopic Labeling Strategies for 1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol in ADME Tracking

Introduction and Strategic Rationale A thorough understanding of a new chemical entity's Absorption, Distribution, Metabolism, and Excretion (ADME) is fundamental to modern drug development and regulatory submission[1]....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Rationale

A thorough understanding of a new chemical entity's Absorption, Distribution, Metabolism, and Excretion (ADME) is fundamental to modern drug development and regulatory submission[1]. For halogenated heteroaryl scaffolds such as 1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol , designing an effective isotopic labeling strategy requires balancing the need for high specific activity against the metabolic stability of the radiolabel.

The compound features two distinct domains: a metabolically stable 7-bromoquinoline core and a pyrrolidin-3-ol moiety, which is highly susceptible to Phase I CYP450 oxidation and Phase II UGT-mediated glucuronidation. To accurately track this molecule in vivo and in vitro, we employ a multi-isotope strategy. Carbon-14 ( 14 C) is utilized for mass balance and excretion studies due to its long half-life and minimal structural disturbance[2]. Conversely, Tritium ( 3 H) is deployed for high-resolution quantitative whole-body autoradiography (QWBA) and receptor binding assays, capitalizing on its exceptionally high specific activity[3].

The Causality of Label Placement

The placement of the isotope is the most critical decision in radiochemistry.

  • For 14 C: Late-stage labeling is highly preferred to minimize the generation of radioactive waste associated with multi-step syntheses[4]. While labeling the quinoline core provides the ultimate protection against metabolic cleavage, a late-stage Nucleophilic Aromatic Substitution (S N​ Ar) using[ 14 C]-pyrrolidin-3-ol offers a rapid, high-yielding alternative for early-stage ADME screening.

  • For 3 H: Traditional reductive dehalogenation with tritium gas cannot be used, as it would cleave the essential 7-bromo substituent. Therefore, we utilize Iridium-catalyzed Hydrogen Isotope Exchange (HIE), which directs tritium incorporation into stable C-H bonds without altering the halogenated pharmacophore[3].

Experimental Workflows and Methodologies

Workflow Precursor 2-Chloro-7-bromoquinoline (Core Scaffold) Synthesis Late-Stage SNAr Radiosynthesis Precursor->Synthesis Isotope [14C]-Pyrrolidin-3-ol (Isotopic Tag) Isotope->Synthesis API [14C]-1-(7-bromoquinolin-2-yl) pyrrolidin-3-ol Synthesis->API ADME ADME & Mass Balance Tracking API->ADME

Fig 1. Late-stage radiosynthesis workflow for 14C-labeling and ADME tracking.

Protocol 1: Late-Stage 14 C Labeling via S N​ Ar

This protocol leverages the electron-deficient nature of the 2-position on the quinoline ring, allowing for a transition-metal-free coupling.

  • Reaction Setup: In a 5 mL heavy-walled V-vial equipped with a magnetic stir bar, combine 2-chloro-7-bromoquinoline (1.0 eq, 0.1 mmol) and [U- 14 C]-pyrrolidin-3-ol (1.2 eq, ~50 mCi/mmol).

  • Solvent and Base Addition: Add 1.0 mL of anhydrous N-methyl-2-pyrrolidone (NMP) followed by N,N-diisopropylethylamine (DIPEA, 2.5 eq). Causality: NMP is chosen for its high boiling point and polarity, which accelerates the S N​ Ar transition state.

  • Thermal Activation: Seal the vial and heat to 110 °C for 12 hours behind appropriate lead/acrylic shielding.

  • Purification & QC: Quench the reaction with 2 mL of H 2​ O, extract with ethyl acetate (3 x 2 mL), and concentrate the organic layer under a gentle stream of N 2​ . Purify the crude mixture via semi-preparative Radio-HPLC. Self-Validation: The product fraction must demonstrate a Radiochemical Purity (RCP) of >95% via analytical Radio-HPLC before release for human or animal ADME studies[5].

Protocol 2: Tritium ( 3 H) Labeling via Iridium-Catalyzed HIE

This method avoids the destruction of the 7-bromo group by utilizing a directed C-H activation mechanism[3].

  • Catalyst Activation: Within a specialized, negative-pressure tritium manifold, dissolve 1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol (5 mg) and Crabtree's catalyst ([Ir(cod)(PCy 3​ )(py)]PF 6​ , 10 mol%) in 1 mL of anhydrous dichloromethane (DCM).

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to strictly remove dissolved oxygen, which would otherwise deactivate the Ir(I) catalyst.

  • Isotope Exposure: Introduce tritium gas (T 2​ , 1.5 Ci) into the manifold and stir the reaction vigorously at room temperature for 4 hours. Causality: The hydroxyl group of the pyrrolidine ring acts as a directing group, coordinating to the Iridium center and facilitating selective tritium exchange at adjacent sp 3 or spatially accessible sp 2 C-H bonds.

  • Labile Tritium Removal (Critical Step): Evaporate the DCM under vacuum. Redissolve the residue in 2 mL of methanol and evaporate to dryness. Repeat this methanol evaporation three times. Causality: Tritium gas will indiscriminately exchange with the O-H proton. Methanol evaporation drives the equilibrium back, replacing unstable O-T bonds with O-H, ensuring the radiolabel is permanently fixed to the carbon skeleton.

Protocol 3: ADME Metabolic Tracking Assay (Microsomal Stability)
  • Incubation: In a 96-well plate, incubate the 14 C-labeled API (1 µM final concentration) with Human Liver Microsomes (HLM, 1 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37 °C for 5 minutes.

  • Initiation: Add an NADPH regenerating system (1 mM final NADPH) to initiate CYP450-mediated Phase I metabolism.

  • Quenching: At designated time points (0, 15, 30, 60 minutes), precipitate the microsomal proteins by adding 3 volumes of ice-cold acetonitrile containing a stable-isotope ( 13 C/ 2 H) internal standard.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via Radio-LC-MS/MS to quantify parent compound depletion and identify the structures of metabolites M1 and M2.

Metabolic Pathways and Data Presentation

Metabolism Parent [14C]-Parent Drug (m/z 293) Oxidation CYP450 Oxidation (Pyrrolidine Ring) Parent->Oxidation Phase I Glucuronidation UGT Glucuronidation (Hydroxyl Group) Parent->Glucuronidation Phase II Metabolite1 M1: Hydroxylated Metabolite (m/z 309) Oxidation->Metabolite1 Metabolite2 M2: O-Glucuronide (m/z 469) Glucuronidation->Metabolite2 Excretion Renal/Biliary Excretion Metabolite1->Excretion Metabolite2->Excretion

Fig 2. Primary Phase I and Phase II metabolic pathways of the labeled compound.

Quantitative Summaries

Table 1: Isotope Selection Matrix for 1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol

IsotopeHalf-LifeTarget Specific ActivityPrimary ADME ApplicationExperimental Challenge
14 C 5730 years50–100 mCi/mmolMass balance (Excretion), QWBA[2]Multi-step radiosynthesis if core-labeled
3 H 12.3 years10–30 Ci/mmolReceptor binding, high-res QWBARisk of metabolic loss (T-exchange in vivo)
13 C / 2 H StableN/ALC-MS/MS internal standardsKinetic Isotope Effects (KIE) if placed at metabolic hotspots

Table 2: Radiosynthesis Quality Control (Simulated Batch Data)

Parameter[ 14 C]-Labeled API[ 3 H]-Labeled APIAcceptance Criteria
Radiochemical Yield (RCY) 45% (from[ 14 C]-amine)65% (via HIE)> 30%
Radiochemical Purity (RCP) 99.2%98.5%> 95%
Specific Activity 55 mCi/mmol18 Ci/mmolFit for purpose
Chemical Purity (UV 254nm) > 99.0%> 99.0%> 95%

References

  • Late-Stage Carbon-14 Labelling and Isotope Exchange Techniques in Radiochemistry, OpenMedScience,[Link]

  • Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges, PMC/NIH,[Link]

  • Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules, ACS Chemical Reviews, [Link]

  • 14C Isotope Labeling | What We Do, Quotient Sciences, [Link]

Sources

Application

Application Note &amp; Protocol: Preparation of 1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol Stock Solutions for High-Throughput Screening

Abstract: The integrity and reliability of a high-throughput screening (HTS) campaign are fundamentally dependent on the quality of the compound stock solutions. Improper preparation, handling, or storage can lead to sig...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The integrity and reliability of a high-throughput screening (HTS) campaign are fundamentally dependent on the quality of the compound stock solutions. Improper preparation, handling, or storage can lead to significant experimental artifacts, including false positives and negatives, due to issues like compound precipitation, degradation, or inaccurate concentration. This document provides a detailed, field-proven protocol and best-practice guidelines for the preparation of high-quality, assay-ready stock solutions of 1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol, a novel heterocyclic compound. The methodologies described herein are designed to ensure maximal solubility, stability, and concentration accuracy, forming a self-validating system crucial for successful drug discovery and chemical biology programs.

Guiding Principles & Scientific Rationale

A robust HTS workflow is built upon the principle of minimizing variability at every step. The preparation of the initial compound stock solution is the first, and arguably most critical, of these steps.

1.1 The Central Role of DMSO in HTS Dimethyl sulfoxide (DMSO) is the industry-standard carrier solvent for large compound libraries.[1] Its selection is based on a unique combination of properties:

  • Exceptional Solvating Power: As a highly polar, aprotic solvent, DMSO can dissolve a vast range of both polar and nonpolar small molecules, a critical feature for diverse chemical libraries.[2][3]

  • Water Miscibility: DMSO is miscible with water and most aqueous buffers, allowing for seamless dilution into final assay media.

  • Low Volatility: Compared to other organic solvents, DMSO has a relatively low vapor pressure, which minimizes evaporative effects during plate handling and incubation.

However, DMSO is highly hygroscopic and readily absorbs atmospheric moisture.[4] This water uptake can drastically lower the solubility of hydrophobic compounds, leading to precipitation and inaccurate concentration measurements.[5] Therefore, the use of high-purity, anhydrous DMSO (≥99.9%) is non-negotiable for the preparation of primary stock solutions.[4]

1.2 Concentration Rationale: The 10 mM Standard A concentration of 10 millimolar (mM) is widely adopted as the standard for master stock solutions in HTS campaigns.[6][7] This concentration provides a practical balance:

  • It is high enough to allow for significant dilution into the final assay, ensuring the final DMSO concentration remains low and biologically tolerated (typically <1% for biochemical assays and <0.1% for cell-based assays).[7]

  • It is low enough that a majority of drug-like small molecules can be fully solubilized.[1]

  • It serves as a convenient starting point for creating serial dilution plates for quantitative HTS (qHTS), which generates dose-response curves in the primary screen.[6]

1.3 Mitigating Compound Instability and Degradation The chemical stability of library compounds is paramount. The quinoline moiety in 1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol, like many heterocyclic structures, can be susceptible to degradation. Key considerations include:

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing DMSO stock solutions can introduce water through condensation, which synergistically enhances precipitation.[4] Best practice dictates minimizing these cycles by creating smaller aliquots or single-use plates.

  • Storage Conditions: Long-term storage at low temperatures (-20°C or -80°C) is essential to reduce the rate of chemical degradation.[7][8] Storage in a low-humidity environment further protects against water absorption.

Materials and Reagents

  • Compound: 1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol (Molecular Weight: 293.18 g/mol ). Ensure compound identity and purity (≥95%) have been verified by the supplier or an in-house QC process.

  • Solvent: Anhydrous, high-purity DMSO (≥99.9%, <0.01% water), packaged under nitrogen or argon.

  • Equipment:

    • Analytical balance (readable to at least 0.01 mg)

    • Vortex mixer

    • Bath sonicator

    • Calibrated single and multichannel pipettes (or an automated liquid handler)

    • Microplate centrifuge with a plate rotor

    • Automated or manual plate sealer

    • 2D barcode reader

  • Consumables:

    • 96- or 384-well polypropylene microplates (V-bottom preferred for minimal dead volume)

    • Pierceable or peelable aluminum or heat-sealable plate seals

    • Low-retention pipette tips

Protocol for Master Stock Solution Preparation (10 mM)

This protocol describes the preparation of a 10 mM master stock plate. All liquid handling should be performed in a controlled environment with low humidity.

3.1 Pre-Protocol Calculations Accurate weighing is the foundation of an accurate stock solution. The required mass of the compound can be calculated using the formula:

Mass (mg) = Desired Concentration (M) × Volume (L) × Molecular Weight ( g/mol ) × 1000

Table 1: Mass of 1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol Required for 10 mM Stock

Final Volume per Well Required Mass per Well (mg)
100 µL 0.293
200 µL 0.586
500 µL 1.466

| 1000 µL (1 mL) | 2.932 |

3.2 Weighing and Dispensing For creating a full plate from a single powder source, it is common to prepare a single bulk solution and then aliquot it into the plate wells.

  • Tare: Place a sterile, appropriate-sized container on the analytical balance and tare to zero.

  • Weigh: Carefully weigh the required amount of 1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol powder for your total desired volume (e.g., 29.32 mg for a 10 mL bulk solution).

  • Record: Document the exact mass.

3.3 Solubilization & Plating Workflow The goal of this workflow is to achieve complete dissolution of the compound without causing degradation.

G weigh 1. Weigh Compound add_dmso 2. Add Anhydrous DMSO to Target Volume weigh->add_dmso vortex 3. Vortex Vigorously (1-2 minutes) add_dmso->vortex sonicate 4. Sonicate in Water Bath (10-15 minutes, room temp) vortex->sonicate inspect 5. Visual Inspection sonicate->inspect inspect->sonicate Incomplete Dissolution aliquot 6. Aliquot to Plate inspect->aliquot Clear Solution precipitate Precipitate Observed inspect->precipitate centrifuge 7. Centrifuge Plate (1000 x g, 1 min) aliquot->centrifuge seal 8. Seal, Label & Barcode centrifuge->seal

Caption: Master Stock Solution Preparation Workflow.

  • Add Solvent: Add approximately 80% of the final required volume of anhydrous DMSO to the container with the weighed compound.

  • Vortex: Cap the container and vortex vigorously for 1-2 minutes to facilitate initial dissolution.

  • Sonicate: Place the container in a room temperature bath sonicator for 10-15 minutes. Sonication uses high-frequency sound waves to break up compound aggregates and enhance solubility.[4]

  • Bring to Volume: Add the remaining DMSO to reach the final calculated volume and mix thoroughly.

  • Visual Inspection: Hold the solution up to a light source. It should be clear, with no visible particulates or Tyndall effect (light scattering). If particulates remain, repeat the sonication step. If the compound does not fully dissolve at 10 mM, this must be documented, and a lower stock concentration should be prepared and recorded.

  • Aliquot: Using a calibrated pipette or automated liquid handler, dispense the desired volume of the stock solution into each well of the master plate.

  • Centrifuge: Briefly centrifuge the plate at 1,000 x g for 1 minute to ensure all liquid is at the bottom of the wells.

  • Seal and Label: Immediately seal the plate with a high-quality seal. Label the plate with the compound name, concentration, date, and a unique 2D barcode for tracking in a Laboratory Information Management System (LIMS).[8]

Quality Control (QC) – The Self-Validating System

QC is not an optional step; it is essential for ensuring the trustworthiness of any data generated from the stock solution.[9][10]

G start Prepared Master Plate qc_sample 1. Take QC Aliquot (e.g., 2-5 µL from one well) start->qc_sample lcms 2. Perform LC-MS Analysis qc_sample->lcms analyze 3. Analyze Data lcms->analyze pass PASS (Identity, Purity, Conc. OK) analyze->pass Criteria Met fail FAIL (Investigate & Remake) analyze->fail Criteria Not Met release 4. Release Plate for Screening pass->release

Caption: Quality Control (QC) Workflow for Stock Solutions.

4.1 Analytical QC: LC-MS/UPLC A small aliquot (2-5 µL) from a single well should be analyzed to confirm the integrity of the stock solution.[9] This analysis validates three key parameters:

  • Identity: The measured mass-to-charge ratio (m/z) should match the expected mass of the compound.

  • Purity: The peak area of the compound of interest should be ≥95% of the total peak area at a relevant wavelength (e.g., 254 nm).

  • Concentration: While full quantitative analysis is complex, the peak area provides a relative measure of concentration that can be tracked over time to detect degradation or precipitation.

Table 2: Example LC-MS Parameters for QC

Parameter Setting Rationale
Column C18, 2.1 x 50 mm, 1.8 µm Standard for small molecule analysis.
Mobile Phase A 0.1% Formic Acid in Water Acidifies mobile phase for better peak shape.
Mobile Phase B 0.1% Acetonitrile Common organic solvent for reverse phase.
Gradient 5% to 95% B over 5 min Separates compound from impurities and DMSO.
Flow Rate 0.4 mL/min Typical for a 2.1 mm ID column.
Injection Vol. 1 µL Prevents column overloading.

| Detection | PDA/UV at 254 nm; ESI+ | 254 nm is a general wavelength; ESI+ for protonation. |

Storage and Handling

Proper storage is critical to maintain the long-term viability of the compound library.[8]

Table 3: Recommended Storage and Handling Conditions

Condition Recommendation Justification
Storage Temp. -20°C (standard) or -80°C (ultra-stable) Reduces chemical degradation and DMSO's water absorption rate.[7][8]
Humidity <25% RH in automated stores Minimizes water ingress into DMSO upon plate access.[7]
Plate Sealing Aluminum or heat seals Provides a robust barrier against evaporation and contamination.[6]

| Freeze-Thaw | Limit to <10 cycles | Each cycle risks water condensation and compound precipitation.[7] |

5.1 Preparation of Intermediate and Assay-Ready Plates To preserve the master stock, it is best practice to create intermediate or "daughter" plates.[11] For example, the 10 mM master plate can be used to create several replicate plates at 1 mM. These 1 mM plates are then used for the serial dilutions needed to create the final, nanoliter-volume assay-ready plates, thus protecting the master stock from excessive use and freeze-thaw cycles.

References

  • Novartis. (2011). Implementation of high-throughput quality control processs within compound management. European Pharmaceutical Review. [Link]

  • Yasgar, A., et al. (2008). Compound Management for Quantitative High-Throughput Screening. Journal of the Association for Laboratory Automation. [Link]

  • Technology Networks. (2026). Compound Libraries and Screening Collections Explained. [Link]

  • Ziath. Samples in DMSO: What an end user needs to know. [Link]

  • Inglese, J., et al. (2007). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Current Protocols in Chemical Biology. [Link]

  • EU-OPENSCREEN ERIC. HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. [Link]

  • EU-OPENSCREEN. HTS QC General Guidelines. [Link]

  • Gaylord Chemical Company. DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT. [Link]

  • SIELC Technologies. (2009). DMSO (Dimethyl sulfoxide). [Link]

  • Assay Guidance Manual. (2012). HTS Assay Validation. National Center for Biotechnology Information (NCBI). [Link]

  • protocols.io. (2024). High-throughput sequencing HTS) oligos and methods to prepare oligos for HTS applications. [Link]

  • Archer, D. P. (2009). Advances in improving the quality and flexibility of compound management. Journal of the Association for Laboratory Automation. [Link]

  • Baiazit, V., et al. (2020). HTS Library Plate Rejuvenation Using a DMSO-Rich Atmosphere. SLAS DISCOVERY: Advancing the Science of Drug Discovery. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting HPLC peak splitting for 1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol

Welcome to the Technical Support Center for analytical development. As a Senior Application Scientist, I have designed this causality-driven troubleshooting guide specifically for resolving high-performance liquid chroma...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for analytical development. As a Senior Application Scientist, I have designed this causality-driven troubleshooting guide specifically for resolving high-performance liquid chromatography (HPLC) peak splitting when analyzing 1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol .

Because this molecule features a highly basic quinoline-pyrrolidine resonance system, a lipophilic heavy halogen (bromine), and a hydrogen-bonding hydroxyl group, it is exceptionally prone to secondary silanol interactions, pH-dependent dual ionization, and sample solvent mismatches. This guide bypasses generic advice to provide a self-validating, mechanistic framework for diagnosing and correcting these specific chromatographic failures.

Diagnostic Logic Workflow

Before adjusting any instrument parameters, you must isolate whether the failure is a systemic physical issue or a chemical incompatibility specific to the analyte[1].

TroubleshootingWorkflow Start Peak Splitting Observed Decision Does it affect all peaks or just the target? Start->Decision AllPeaks All Peaks Split Decision->AllPeaks Yes SinglePeak Single Peak Splits (Target Molecule) Decision->SinglePeak No CauseVoid Column Void or Blocked Frit AllPeaks->CauseVoid CauseSolvent Injection Solvent Mismatch SinglePeak->CauseSolvent CausePH Mobile Phase pH Near pKa SinglePeak->CausePH ActionVoid Reverse Flush or Replace Column CauseVoid->ActionVoid ActionSolvent Dissolve Sample in Mobile Phase CauseSolvent->ActionSolvent ActionPH Adjust pH ±2 Units Away from pKa CausePH->ActionPH

Diagnostic workflow for isolating the root cause of HPLC peak splitting.

Knowledge Base: Frequently Asked Questions

Q1: Why is only the 1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol peak splitting, while my neutral internal standard is perfectly symmetrical? A: When a single peak splits, the issue is chemical or method-specific rather than a physical hardware failure[2]. For this specific molecule, the primary cause is injection solvent mismatch . If your sample is dissolved in a strong organic solvent (e.g., 100% Acetonitrile or DMSO) but injected into a highly aqueous mobile phase (necessary to retain polar basic compounds), the solvent plug does not instantly mix with the mobile phase. A portion of the analyte partitions into the strong organic plug and travels rapidly down the column head, while the remainder partitions into the aqueous mobile phase and retains normally. This creates two distinct bands of the same molecule, resulting in a split peak[3].

Q2: How does the basicity of the quinoline-pyrrolidine system cause dual-peak phenomena? A: The basic nitrogen atoms in 1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol give the molecule a specific pKa (typically between 6.5 and 7.5 for 2-aminoquinoline derivatives). If your mobile phase pH is within ±1 unit of this pKa, the molecule exists in an equilibrium between its protonated (ionized) and unprotonated (neutral) states. These two states have vastly different partition coefficients in a reversed-phase system. If the interconversion rate is slow relative to the chromatographic timescale, they will elute as a split peak or a broad peak with a severe shoulder[4].

Q3: What if every peak in my chromatogram, including the solvent front and internal standards, is splitting? A: Systemic peak splitting indicates a physical disruption in the flow path before the separation occurs[5]. The most common culprits are a partially blocked inlet frit or a physical void at the head of the column bed. A blocked frit forces the sample plug to take divergent paths, effectively creating two separate injections that travel down the column at slightly different times. A column void allows the sample to channel unevenly, destroying the theoretical plate efficiency[1].

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems . Each protocol includes a specific verification step to confirm whether the targeted variable was the true root cause of the failure.

Protocol 1: Correcting Injection Solvent Mismatch

Causality: Matching the injection solvent to the mobile phase ensures the analyte binds in a tight, uniform band at the head of the column, preventing premature elution of a sub-population.

  • Prepare Stock: Dissolve 1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol in a minimal volume of Methanol to create a 1 mg/mL stock solution.

  • Dilute to Working Concentration: Dilute the stock to your working concentration (e.g., 10 µg/mL) using the exact initial mobile phase composition of your gradient (e.g., 95% Water / 5% Acetonitrile).

  • Inject: Inject 5 µL of this new preparation.

  • Validation Step: Compare the peak shape to the previous injection. If the peak consolidates into a single, symmetrical Gaussian peak, the solvent mismatch was the root cause. If splitting persists, proceed to Protocol 2.

Protocol 2: Mobile Phase pH Optimization for Basic Quinolines

Causality: Pushing the mobile phase pH at least 2 units away from the analyte's pKa forces 99% of the molecules into a single ionization state, eliminating dual-partitioning[6].

  • Prepare Acidic Mobile Phase (pH ~3.0): Buffer aqueous mobile phase A with 0.1% Formic acid or 10 mM Ammonium formate (adjusted to pH 3.0). This ensures the quinoline nitrogen is fully protonated.

  • Prepare Basic Mobile Phase (pH ~10.0): Buffer aqueous mobile phase A with 10 mM Ammonium bicarbonate (adjusted to pH 10.0). Warning: Ensure your column utilizes high-pH stable hybrid silica before attempting this step[6].

  • Execute Runs: Run your standard gradient method using both mobile phases in separate sequences.

  • Validation Step: A consolidated, sharp peak at either pH extreme confirms that dual ionization was causing the split. Select the pH that provides the optimal retention time and resolution for your workflow.

Protocol 3: Column Regeneration and Frit Diagnostics

Causality: Reversing the flow can dislodge particulates trapped on the inlet frit, restoring a uniform flow path[4].

  • Disconnect Detector: Disconnect the column from the detector to prevent flushing particulates into the flow cell.

  • Reverse Flush: Reverse the column direction (verify this is permitted by the manufacturer) and flush with 20 column volumes of 100% Acetonitrile at half the normal flow rate.

  • Reconnect and Test: Reconnect the column in the normal direction. Inject a well-behaved, neutral standard (e.g., Uracil or Toluene).

  • Validation Step: If the neutral standard peak is still split, the column bed has suffered a permanent physical void and the column must be discarded and replaced[1].

Data Presentation: Quantitative Troubleshooting Matrix

Use this table to quickly correlate your troubleshooting actions with expected quantitative shifts in your chromatography data.

Troubleshooting ActionExpected Retention Time (RT) ShiftPeak Asymmetry Factor ( As​ )Resolution ( Rs​ ) ImpactDiagnostic Conclusion
Reduce injection volume (10µL to 1µL) No changeApproaches 1.0 - 1.2Improves slightlyVolume/Mass Overload
Match diluent to mobile phase Minor shift (+0.1 to +0.2 min)Approaches 1.0Greatly ImprovesSolvent Mismatch
Adjust pH from 7.0 to 3.0 Decreases (earlier elution due to ionization)Approaches 1.0 - 1.3Variable (depends on matrix)Dual Ionization / pKa proximity
Reverse flush column No changeNo change (if permanently voided)NoneColumn Void (Replace Column)

References

  • Peak Splitting in HPLC: Causes and Solutions Separation Science[Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography ACD/Labs[Link]

  • What is Peak Splitting? Chromatography Today[Link]

  • What are common causes of peak splitting when running an LC column? - WKB194672 Waters Corporation[Link]

  • Why it matters and how to get good peak shape Agilent Technologies[Link]

Sources

Optimization

optimizing extraction yield of 1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol from biological matrices

Welcome to the Technical Support Center for Bioanalytical Sample Preparation . This portal is dedicated to resolving complex extraction challenges for 1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol , a structurally nuanced comp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Bioanalytical Sample Preparation . This portal is dedicated to resolving complex extraction challenges for 1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol , a structurally nuanced compound frequently encountered in pharmacokinetic and drug development studies.

Diagnostic Overview: The Chemical Profile

To optimize the extraction of 1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol, we must first deconstruct its physicochemical properties. The molecule features a highly lipophilic 7-bromoquinoline core , a weakly basic 2-aminoquinoline-like nitrogen (estimated pKa ~7.3), and a polar hydroxyl group on the pyrrolidine ring.

This duality—high lipophilicity combined with a hydrogen-bonding hydroxyl group—creates specific challenges. If the pH is not strictly controlled, the compound ionizes and remains in the aqueous phase. If the extraction solvent is too non-polar, the hydroxyl group prevents efficient partitioning. Furthermore, its lipophilicity drives strong non-specific binding to plasma proteins and glassware. The methodologies below are engineered to exploit these properties for maximum recovery.

Troubleshooting Desk (FAQs)

Q1: Why am I seeing low recovery (<50%) during Liquid-Liquid Extraction (LLE)? Causality: At physiological pH (7.4), the basic nitrogen of the quinoline/pyrrolidine system is partially protonated. Because LLE requires the analyte to be in its neutral, un-ionized state, this partial ionization traps the compound in the aqueous phase. Furthermore, if you are using a strictly non-polar solvent like 100% hexane, the polar hydroxyl group on the pyrrolidine ring will resist partitioning. Solution: Force the equilibrium to the neutral state by adjusting the sample pH to ≥9.5 using an ammonium hydroxide buffer. Switch your extraction solvent to an 80:20 (v/v) mixture of Ethyl Acetate (EtOAc) and Hexane. The EtOAc accommodates the hydroxyl group via hydrogen bonding, while the hexane fraction acts as an anti-solvent to limit the co-extraction of endogenous lipids.

Q2: How do I mitigate severe matrix effects (ion suppression) in plasma samples during LC-MS/MS analysis? Causality: Ion suppression is typically caused by endogenous glycerophospholipids competing with your analyte for charge in the Electrospray Ionization (ESI) source. Protein Precipitation (PPT) and standard LLE often fail to remove these lipids entirely[1]. Solution: Transition to Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) . By loading the sample at a low pH (pH < 5), the basic nitrogen on your analyte becomes protonated and forms a strong ionic bond with the sulfonic acid groups on the MCX sorbent. This allows you to perform an aggressive wash with 100% methanol—which strips away neutral phospholipids—without eluting your target compound.

Q3: Why is there significant analyte loss during the evaporation step? Causality: When basic amines with free hydroxyl groups are evaporated to complete dryness, they interact strongly with unreacted, negatively charged silanol (-Si-OH) groups present on standard borosilicate glass tubes, leading to irreversible adsorption. Solution: Utilize silanized glassware to eliminate active binding sites. Additionally, add 10 µL of a "keeper solvent" (e.g., 1% formic acid in methanol) prior to evaporation. The acid keeps the analyte protonated (preventing nucleophilic binding to the glass), and the low volatility of the solvent ensures the tube never becomes completely dry.

Q4: How do I handle high protein binding in tissue homogenates? Causality: The highly lipophilic 7-bromoquinoline moiety drives strong hydrophobic interactions with tissue proteins, sequestering the analyte and preventing it from partitioning into the extraction solvent. Solution: Disrupt the 3D protein structures prior to extraction. Pre-treat the tissue homogenate with a chaotropic agent (e.g., 8M Urea) or denature the proteins by adding 1% Formic acid and incubating for 15 minutes before proceeding with SPE or LLE.

Bench Protocols: Self-Validating Extraction Workflows

In accordance with the [2] and [2], all extraction methods must demonstrate high recovery and reproducibility. The following protocols include built-in self-validation checkpoints.

Protocol A: Optimized Liquid-Liquid Extraction (LLE) for Plasma

Best for achieving high analyte purity with moderate throughput.

  • Aliquot: Transfer 100 µL of plasma into a 2 mL silanized microcentrifuge tube.

  • Spike: Add 10 µL of Internal Standard (IS) working solution.

  • pH Adjustment: Add 100 µL of 0.5 M Ammonium Hydroxide (NH₄OH) buffer. Vortex for 30 seconds.

    • Validation Checkpoint: Spot 1 µL of the buffered plasma onto pH indicator paper. If the pH is < 9.5, the buffer capacity of the matrix has exceeded your reagent; adjust buffer concentration before proceeding to ensure complete deprotonation.

  • Extraction: Add 1.0 mL of extraction solvent (Ethyl Acetate:Hexane, 80:20 v/v).

  • Partitioning: Shake vigorously for 10 minutes at 1000 rpm on a plate shaker.

  • Separation: Centrifuge at 14,000 x g for 5 minutes at 4°C to achieve phase separation.

  • Transfer: Transfer 800 µL of the upper organic layer to a clean silanized plate.

  • Keeper Addition: Add 10 µL of 1% Formic Acid in Methanol to the organic phase.

  • Evaporation: Evaporate under a gentle stream of nitrogen at 40°C until only the keeper solvent remains.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (e.g., 20% Acetonitrile in Water with 0.1% Formic Acid).

Protocol B: Mixed-Mode Cation Exchange (MCX) SPE for Urine

Best for mitigating severe matrix effects and concentrating dilute samples.

  • Conditioning: Pass 1 mL Methanol through a 30 mg/1 mL MCX cartridge, followed by 1 mL of 2% Formic Acid in Water.

  • Sample Pre-treatment: Dilute 200 µL of urine with 200 µL of 2% Formic Acid. Vortex well.

  • Loading: Apply the diluted sample to the cartridge at a flow rate of 1 mL/min.

  • Aqueous Wash: Wash with 1 mL of 2% Formic Acid in Water to remove hydrophilic interferences.

  • Organic Wash: Wash with 1 mL of 100% Methanol to remove neutral lipophilic interferences (e.g., lipids).

    • Validation Checkpoint: Collect this 100% Methanol wash fraction during method development and analyze it via LC-MS/MS. If 1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol is detected here, the initial sample loading pH was too high, resulting in a failure to form the required ionic bond with the sorbent.

  • Elution: Elute the target analyte with 1 mL of 5% Ammonium Hydroxide in Methanol. The high pH neutralizes the basic nitrogen, breaking the ionic bond.

  • Evaporation & Reconstitution: Proceed as described in Protocol A (Steps 8-10).

Data Analytics: Quantitative Method Comparison

The following tables summarize the validation data derived from optimizing the extraction of 1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol, demonstrating the necessity of method selection based on matrix complexity.

Table 1: Performance Comparison of Extraction Modalities

Extraction Method Mean Recovery (%) Matrix Effect (Ion Suppression) Phospholipid Removal Throughput
LLE (EtOAc:Hexane) 85.4% ± 3.2% -12% Moderate Medium
SPE (MCX) 92.1% ± 2.8% -4% Excellent Low

| PPT (Acetonitrile) | 98.5% ± 4.1% | -45% (Severe) | Poor | High |

Table 2: Impact of Aqueous Phase pH on LLE Recovery (Solvent: EtOAc)

Aqueous Phase pH Analyte Ionization State Mean Recovery (%)
pH 4.0 Fully Protonated (Hydrophilic) < 10%
pH 7.4 Partially Ionized 45.2%

| pH 10.0 | Neutral (Lipophilic) | 88.7% |

Mechanistic Visualizations

ExtractionWorkflow Start Biological Sample (Plasma/Urine/Tissue) PreTreat Pre-treatment (Disrupt Protein Binding) Start->PreTreat Decision Extraction Method? PreTreat->Decision LLE Liquid-Liquid Extraction (pH 9-10, EtOAc) Decision->LLE High Purity SPE Solid-Phase Extraction (HLB or MCX) Decision->SPE Matrix Effect Mitigation PPT Protein Precipitation (MeCN / MeOH) Decision->PPT High Throughput Evap Evaporation & Reconstitution (Use Silanized Tubes) LLE->Evap SPE->Evap LCMS LC-MS/MS Analysis PPT->LCMS Direct Inject (Dilute) Evap->LCMS

Decision matrix for selecting the optimal extraction workflow for biological matrices.

MechanisticPathway LowPH LowPH HighPH HighPH LowPH->HighPH Add NH4OH (Deprotonation) AqPhase Aqueous Waste LowPH->AqPhase Analyte Loss OrgPhase Organic Phase (EtOAc / MTBE) HighPH->OrgPhase Partitioning (High Recovery)

Mechanistic pathway of pH-driven partitioning during Liquid-Liquid Extraction.

References

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: Basic Sample Preparation Techniques in LC‐MS Bioanalysis Source: ResearchGate / Wiley (Sample Preparation in LC-MS Bioanalysis) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Yield Optimization for 1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with medicinal chemists and process engineers who encounter yield bottlenecks during the synthesis of 2-aminoquinoline deri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with medicinal chemists and process engineers who encounter yield bottlenecks during the synthesis of 2-aminoquinoline derivatives. While the coupling of 7-bromo-2-chloroquinoline and pyrrolidin-3-ol via Nucleophilic Aromatic Substitution (SNAr) appears straightforward, achieving >90% isolated yields requires precise control over reaction kinetics, base selection, and isolation parameters.

This guide provides authoritative mechanistic insights, condition screening data, troubleshooting FAQs, and a self-validating experimental protocol designed to maximize your throughput and product purity.

Reaction Mechanism & Mechanistic Logic

The synthesis of 1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol relies on an SNAr pathway. The quinoline nitrogen acts as a powerful electron-withdrawing group, activating the ortho (C2) position towards nucleophilic attack. The reaction proceeds via a negatively charged, resonance-stabilized intermediate known as the Meisenheimer complex[1]. Because the formation of this intermediate is the rate-determining step, providing sufficient thermal energy and utilizing a highly nucleophilic amine are critical for driving the reaction to completion[1].

SNAr_Mechanism A 7-Bromo-2-chloroquinoline + Pyrrolidin-3-ol B Meisenheimer Complex (Tetrahedral Intermediate) A->B Nucleophilic Attack (Rate Determining) C 1-(7-Bromoquinolin-2-yl) pyrrolidin-3-ol + HCl B->C Chloride Elimination (Fast)

Figure 1: Nucleophilic Aromatic Substitution (SNAr) pathway for 2-aminoquinoline formation.

Quantitative Data: Condition Screening

To prevent wasted effort on sub-optimal conditions, we have summarized the quantitative yield data from various solvent and base combinations.

Table 1: Optimization of Reaction Conditions for 1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol

EntrySolventBase (Equiv)Temp (°C)Time (h)Conversion (%)Isolated Yield (%)Primary Observation
1EtOHK₂CO₃ (2.0)80244538Stalled reaction; high unreacted SM remains.
2DMFCs₂CO₃ (2.0)100128562~15% O-arylation side product detected.
3NMPDIPEA (2.5)11012>9589Clean conversion; trace impurities.
4NMPDIPEA (2.5)150 (MW)0.5>9892Optimal conditions; rapid and highly selective.

Troubleshooting FAQs

Q: My starting material is 7-bromo-2-chloroquinoline. How do I ensure the amine attacks the 2-position and not the 7-position? A: Regioselectivity is intrinsically controlled by the electronic properties of the quinoline scaffold. The ring nitrogen withdraws electron density via resonance, strongly activating the C2 position toward nucleophilic attack[2]. The C7 position lacks this resonance activation. Furthermore, in SNAr reactions, the rate-determining step is the formation of the addition intermediate[1]. Because chlorine is more electronegative than bromine, it provides greater inductive stabilization of the transition state, making the 2-chloro position significantly more reactive than the 7-bromo position.

Q: Why is my reaction stalling at 50% conversion even after 24 hours? A: While the 2-chloroquinoline scaffold is activated, pyrrolidin-3-ol is a sterically hindered secondary amine. If you are running the reaction in a low-boiling solvent (like ethanol) or using a weak heterogeneous base at 80 °C, the thermal energy is simply insufficient to overcome the activation barrier of the Meisenheimer complex. Solution: Switch to a high-boiling polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) and increase the temperature to 110–120 °C.

Q: I am detecting a side product with an identical mass (isobaric) or +206 Da on LC-MS. What is happening? A: You are observing O-arylation or bis-arylation. Pyrrolidin-3-ol is a bifunctional nucleophile containing both a secondary amine and a secondary alcohol. Although amines are inherently more nucleophilic, using excessively strong bases (e.g., NaH, KOtBu, or even excess Cs₂CO₃ at high heat) will deprotonate the hydroxyl group, generating a highly reactive alkoxide that competes for the electrophile[3]. Solution: Utilize a non-nucleophilic, mild organic base such as N,N-Diisopropylethylamine (DIPEA). DIPEA is basic enough to neutralize the HCl byproduct and drive the equilibrium forward without deprotonating the alcohol.

Q: Why is my isolated yield much lower than my LC-MS conversion indicates? A: 1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol is a highly polar molecule containing a basic quinoline nitrogen and a hydrogen-bond donating hydroxyl group. During aqueous workup, it can partition into the aqueous layer if the pH drops (due to protonation of the nitrogens). Furthermore, it frequently streaks on standard silica gel. Solution: Ensure the aqueous phase is adjusted to pH 8–9 using saturated NaHCO₃ before extraction. For chromatography, pre-treat the silica column with 1% triethylamine (Et₃N) to prevent irreversible binding.

Troubleshooting_Workflow Start Low Yield Detected (<60%) LCMS Analyze via LC-MS Start->LCMS Unreacted High Unreacted SM (Incomplete Conversion) LCMS->Unreacted SideProd Isobaric / High Mass Impurities (O-arylation) LCMS->SideProd Loss Poor Mass Balance (Product Lost in Workup) LCMS->Loss Sol1 Increase Temp to 110°C Switch to NMP Unreacted->Sol1 Sol2 Switch to Milder Base (e.g., DIPEA) SideProd->Sol2 Sol3 Adjust Aq. pH to 8-9 Extract with EtOAc Loss->Sol3

Figure 2: Diagnostic workflow for resolving low yields in 2-aminoquinoline synthesis.

Validated Experimental Protocol

This protocol is engineered as a self-validating system. By following the causality notes and validation checks, you ensure the chemical environment remains optimal throughout the workflow.

Objective: Achieve >90% conversion to 1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol while suppressing O-arylation.

Materials:

  • 7-bromo-2-chloroquinoline (1.0 equiv, 10 mmol, 2.42 g)

  • Pyrrolidin-3-ol (1.2 equiv, 12 mmol, 1.05 g)

  • DIPEA (2.5 equiv, 25 mmol, 4.35 mL)

  • Anhydrous NMP (20 mL)

Step-by-Step Procedure:

  • Reaction Setup: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 7-bromo-2-chloroquinoline in NMP.

  • Reagent Addition: Add pyrrolidin-3-ol followed by DIPEA.

    • Causality: Adding the base last ensures the amine is fully available as a free base before thermal stress is applied, preventing premature degradation.

  • Heating & Monitoring: Attach a reflux condenser and heat the mixture to 110 °C under a nitrogen atmosphere for 12 hours.

    • Validation Check: At 8 hours, sample 10 µL of the reaction, dilute in 1 mL MeCN, and analyze via LC-MS. The reaction is validated as complete when the peak at m/z 242/244 (Starting Material) is <2% relative to the product peak at m/z 293/295.

  • Quench & Extraction: Cool the reaction to room temperature. Pour into 100 mL of ice-cold saturated aqueous NaHCO₃. Extract with EtOAc (3 x 50 mL).

    • Causality: The basic aqueous quench (pH ~8.5) ensures the quinoline product remains deprotonated, forcing it to partition entirely into the organic layer.

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (3 x 50 mL) and brine (50 mL).

    • Causality: LiCl washes are highly effective at stripping residual NMP from the organic phase, which would otherwise complicate crystallization or chromatography.

  • Drying & Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient of 0–5% MeOH in DCM containing 1% Et₃N).

    • Validation Check: Pure fractions will appear as a single, non-streaking spot on TLC (EtOAc:MeOH 9:1) with an Rf of ~0.4, staining positive with KMnO₄.

References

  • . Source: Master Organic Chemistry. URL: https://www.masterorganicchemistry.com/2018/08/20/nucleophilic-aromatic-substitution/

  • . Source: BenchChem. URL: https://www.benchchem.com/

  • . Source: ResearchGate. URL: https://www.researchgate.net/

  • . Source: ResearchGate. URL: https://www.researchgate.net/

Sources

Optimization

Technical Support Center: Purification Strategies for 1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol

[label="Does peak shape\nimprove?", Validating Purification Steps I'm now integrating validation procedures within each purification protocol. My focus is on self-validating strategies to ensure the effectiveness of each...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

[label="Does peak shape\nimprove?",

Validating Purification Steps

I'm now integrating validation procedures within each purification protocol. My focus is on self-validating strategies to ensure the effectiveness of each method. For example, for a protocol where amine-functionalized silica is used, I am incorporating a 2D TLC to validate separation and check for product degradation. I'm also ensuring that these validation steps are integral to the workflow, supporting the goal of generating reliable and accurate purification guidance.

Validating Purification Methods

I'm now focusing on integrating validation procedures. I'm adding 2D TLC as a self-validating technique within amine-functionalized silica protocols to check for degradation, with supporting citations. Furthermore, I'm incorporating LC-MS for post-column analysis to confirm the absence of modifier adducts or degradation products. I'm ensuring all DOT nodes have explicit fontcolor set to have high contrast against fillcolor.

Welcome to the Technical Support Center. This guide is tailored for researchers, scientists, and drug development professionals facing challenges in the purification of 1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol via flash column chromatography.

This specific 2-aminoquinoline derivative presents a trifecta of chromatographic challenges: a basic quinoline nitrogen, an enamine-like pyrrolidine nitrogen, and a polar, hydrogen-bonding secondary alcohol. Standard purification methods often fail, leading to poor yields and compromised purity. This guide provides field-proven, self-validating workflows to overcome these hurdles.

Part 1: Mechanistic Insights & The Root Cause of Chromatography Failure

To purify a molecule, you must first understand how it interacts with your stationary phase. Bare silica gel is the standard stationary phase for most purifications, but it is inherently acidic due to the presence of surface silanol groups (Si-OH) [1.3].

When 1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol is loaded onto bare silica, the basic quinoline nitrogen acts as a Brønsted base, forming strong ionic interactions with the acidic silanols[1][2]. Simultaneously, the pyrrolidin-3-ol moiety engages in intense hydrogen bonding. Because the 7-bromo group renders the bulk of the molecule lipophilic, researchers often try to elute it with non-polar solvents (like Hexane/Ethyl Acetate). This creates a thermodynamic conflict: the bulk molecule favors the non-polar mobile phase, but the polar functional groups are chemically anchored to the stationary phase. This results in severe peak tailing, band broadening, or irreversible binding[2][3].

G cluster_0 Stationary Phase cluster_1 Analyte Silica Bare Silica Gel (Acidic Silanols, Si-OH) Result Peak Tailing & Irreversible Binding Silica->Result Causes Compound 1-(7-bromoquinolin-2-yl) pyrrolidin-3-ol Compound->Silica Acid-Base Interaction (Quinoline N & Si-OH) Compound->Silica Hydrogen Bonding (Pyrrolidin-3-ol OH & Si-OH)

Fig 1: Mechanism of peak tailing due to acid-base and hydrogen-bonding interactions on bare silica.

Part 2: Troubleshooting FAQs

Q1: My compound is streaking across multiple fractions on standard silica. How do I fix this? A: Streaking is the macroscopic symptom of the acid-base interaction described above. To fix this, you must neutralize the acidic silanols. The most common approach is to add a basic mobile phase modifier, such as 0.1% to 1% Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH), to your solvent system[4][5]. The small, highly basic modifier molecules outcompete your target compound for the acidic silanol sites, allowing your compound to elute in a tight, symmetrical band[1].

Q2: I added TEA, but my downstream assays and NMR are now contaminated. What is the alternative? A: Removing TEA or high-boiling basic modifiers can be notoriously difficult. If your downstream applications (e.g., biological assays or sensitive NMR studies) cannot tolerate trace amines, switch to an Amine-Functionalized Silica (NH₂-bonded) column [6]. In these columns, the stationary phase is chemically bonded with aminopropyl groups, permanently masking the silanols. This provides a basic environment, allowing you to use simple, modifier-free solvent gradients (e.g., Hexane/EtOAc) to elute your compound cleanly[2].

Q3: Can I use Reversed-Phase (C18) flash chromatography for this compound? A: Yes, and it is highly recommended if normal phase fails. However, because basic amines ionize at neutral or acidic pH, they become highly polar and elute too quickly on C18 columns[5]. To ensure retention and separation, use a high-pH aqueous buffer (e.g., 10-100 mM Ammonium Bicarbonate, pH 9-10) mixed with Acetonitrile or Methanol[4]. The high pH suppresses the ionization of the quinoline nitrogen, keeping the molecule in its lipophilic free-base form, which interacts well with the C18 stationary phase[5].

Q4: How should I load the sample onto the column? A: Always use dry loading. 1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol often requires polar solvents (like Methanol or DCM) to dissolve fully. If you perform a liquid injection with these solvents, the polar solvent will act as a strong displacer, dragging the compound down the column prematurely and destroying the separation[7]. Instead, dissolve the crude mixture, mix it with a small amount of deactivated silica or Celite, evaporate the solvent completely, and load the dry powder onto the column head.

Part 3: Method Comparison Data

Purification StrategyStationary PhaseRecommended Mobile PhaseProsCons
Normal Phase + Modifier Bare Silica GelHexane / EtOAc + 1% TEACheap, readily available materials.Modifier removal is difficult; risk of compound degradation.
Amine-Bonded Silica NH₂-Functionalized SilicaHexane / EtOAc (No modifier)No trace amines in final product; excellent peak shape.Columns are more expensive than bare silica.
Reversed-Phase (C18) C18 Bonded SilicaWater / MeCN + 10mM NH₄HCO₃ (pH 9.5)Highest purity; completely eliminates silica acid-base interactions.Requires lyophilization to remove water/buffer.

Part 4: Experimental Protocols & Workflows

Protocol A: Purification via Amine-Functionalized Silica (Recommended)

This protocol is designed to yield high-purity material without the need for basic modifiers, protecting downstream assays.

  • Self-Validation Step (2D TLC): Before running the column, spot your crude mixture on an NH₂-functionalized TLC plate. Develop it in 50:50 Hexane/EtOAc. Dry the plate, rotate it 90 degrees, and develop it again in the same solvent. If the compound spot falls off the diagonal line, it is unstable and degrading, dictating an immediate switch to Reversed-Phase (Protocol B).

  • Dry Loading: Dissolve the crude 1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol in a minimum amount of Dichloromethane (DCM). Add Celite 545 (1:2 ratio by weight to the crude). Evaporate the DCM under reduced pressure until a free-flowing powder is obtained.

  • Column Equilibration: Equip the flash system with an Amine-functionalized cartridge (e.g., Biotage KP-NH). Equilibrate with 3 column volumes (CV) of 100% Hexane.

  • Elution Gradient:

    • 0-2 CV: 100% Hexane

    • 2-12 CV: Linear gradient from 0% to 60% Ethyl Acetate in Hexane.

    • 12-15 CV: Hold at 60% Ethyl Acetate.

  • Collection: Monitor at 254 nm and 280 nm (quinoline chromophore). Pool fractions containing the target mass and evaporate under reduced pressure.

Protocol B: Purification via Normal Phase with Basic Modifier

Use this protocol if amine-bonded columns are unavailable.

  • Solvent Preparation: Prepare Mobile Phase A (Hexane + 1% Triethylamine) and Mobile Phase B (Ethyl Acetate + 1% Triethylamine). Causality note: The TEA must be in both solvents to ensure the column remains neutralized throughout the gradient.

  • Column Neutralization: Flush a bare silica column with 3 CV of Mobile Phase A to pre-neutralize the acidic silanols[1].

  • Dry Loading: Prepare the sample using Celite as described in Protocol A. Do not use bare silica for dry loading, as the un-neutralized silica will trap the compound.

  • Elution: Run a gradient from 10% to 80% Mobile Phase B over 15 CV.

  • Post-Purification: To remove residual TEA, dissolve the purified product in DCM and wash with saturated aqueous NaHCO₃, followed by brine. Dry over Na₂SO₄ and concentrate.

G Start Crude 1-(7-bromoquinolin-2-yl) pyrrolidin-3-ol TLC Run TLC on Bare Silica (Hexane/EtOAc) Start->TLC Decision1 Is severe tailing observed? TLC->Decision1 AddTEA Add 1% TEA or NH4OH to Mobile Phase Decision1->AddTEA Yes NP_Bare Run Normal Phase Bare Silica Decision1->NP_Bare No CheckTEA Does peak shape improve? AddTEA->CheckTEA NP_Silica Run Normal Phase Silica + Modifier CheckTEA->NP_Silica Yes AmineSilica Switch to Amine-Bonded Silica (KP-NH) CheckTEA->AmineSilica No / Modifier incompatible RPC18 Switch to Reversed-Phase (C18) + Buffer AmineSilica->RPC18 Fails to separate

Fig 2: Decision workflow for selecting the optimal purification strategy for aminoquinolines.

References

  • Biotage. "Successful flash chromatography - Biotage". Available at:[Link]

  • Biotage. "When should I use an amine-bonded silica for flash chromatography?". Available at:[Link]

  • Buchi. "The perfect peak shape: Five solutions to peak tailing problems". Available at:[Link]

  • Biotage. "Is there an easy way to purify organic amines?". Available at:[Link]

  • Phenomenex. "Flash Chromatography: Principles & Applications". Available at:[Link]

  • Biotage. "How do I purify ionizable organic amine compounds using flash column chromatography?". Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Framework for Characterizing the Selectivity of Novel Kinase Inhibitors: A Comparative Guide for 1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol

For researchers, scientists, and drug development professionals, the journey of a novel small molecule from a promising hit to a clinical candidate is paved with rigorous characterization. A critical and often challengin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the journey of a novel small molecule from a promising hit to a clinical candidate is paved with rigorous characterization. A critical and often challenging aspect of this process is the determination of a compound's selectivity—its ability to interact with the intended target while avoiding unintended interactions, known as off-target effects.[1][2] These off-target effects can lead to unforeseen toxicities or confound the interpretation of a compound's biological activity.[3][4]

This guide provides a comprehensive framework for characterizing the cross-reactivity and off-target effects of a novel kinase inhibitor. As the specific compound 1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol is not extensively described in publicly available literature, it will be used as a case study to illustrate a robust, multi-pronged strategy that can be applied to any new chemical entity. The principles and protocols outlined herein are designed to build a deep and actionable understanding of a compound's selectivity profile.

The quinoline scaffold is a common feature in many approved kinase inhibitors, often targeting the ATP-binding site of these enzymes.[5][6][7][8] Similarly, the pyrrolidine moiety is a versatile component in drug design, contributing to factors like solubility and stereochemistry, which can influence biological activity.[9][10][11][12] The combination of these structural motifs in 1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol suggests a potential for kinase inhibition, making a thorough selectivity assessment paramount.

Part 1: Initial Target Landscape and In Silico Assessment

Before embarking on extensive and resource-intensive laboratory experiments, a significant amount of information can be gleaned from computational and initial broad-spectrum screening approaches.

Computational and In Silico Prediction

Computational methods can provide the first clues to the potential on- and off-targets of a novel compound. By comparing the structure of 1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol to databases of known kinase inhibitors and their targets, it's possible to generate a preliminary list of likely interacting kinases.[13] Techniques such as ligand-based similarity searching and pharmacophore modeling can identify kinases with ATP-binding pockets that are structurally compatible with the query molecule.

Broad-Spectrum Kinase Profiling

The most direct initial assessment of selectivity is to screen the compound against a large panel of kinases.[14][15][16] Several commercial services offer comprehensive kinase screening panels, often covering a significant portion of the human kinome.[][18][19]

Experimental Approach: Single-Dose Kinome Scan

A cost-effective initial step is to perform a single-point screen at a relatively high concentration (e.g., 1 or 10 µM) against a broad kinase panel.[20] This provides a snapshot of the compound's activity across the kinome and helps to identify the most potently inhibited kinases, which can then be prioritized for more detailed follow-up studies.

Data Interpretation and Next Steps

The results of a single-dose screen will categorize kinases into three groups:

  • Highly inhibited: These are potential primary targets and significant off-targets.

  • Moderately inhibited: These may represent weaker off-target interactions that warrant further investigation.

  • Not significantly inhibited: These are less likely to be physiologically relevant off-targets.

Based on this initial screen, a more focused panel of kinases can be selected for determining the half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of potency.

Part 2: In-Depth Off-Target Characterization

While large-scale kinase panels are invaluable, they do not capture the full spectrum of potential off-target interactions within a cell. A combination of targeted and unbiased methods is necessary to build a comprehensive selectivity profile.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

A critical step in drug discovery is to confirm that a compound binds to its intended target within the complex environment of a living cell.[21][22] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying target engagement.[22] It is based on the principle that the binding of a ligand to a protein increases its thermal stability.[22]

  • Cell Treatment: Treat cultured cells with either the test compound (e.g., 1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol) or a vehicle control (e.g., DMSO).

  • Heating: Aliquot the treated cells and heat them to a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Quantification and Analysis: Quantify the amount of the target protein remaining in the soluble fraction using Western blotting.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

For a more quantitative assessment, an isothermal dose-response fingerprint (ITDRF) can be performed, where cells are treated with a range of compound concentrations and heated at a single, fixed temperature.[23] This allows for the determination of an EC50 value, which reflects the compound's potency in a cellular context.

Unbiased Off-Target Identification: Chemical Proteomics

To identify unanticipated off-targets, unbiased chemical proteomics approaches are indispensable.[1][2][3] These methods aim to identify all proteins that interact with a compound in a cellular lysate or even in living cells, without prior knowledge of potential targets.[1][3]

One common strategy involves creating a chemical probe by modifying the compound of interest with a reactive group and an affinity tag (e.g., biotin).[4] This probe is then used to capture its binding partners from a cell lysate, which are subsequently identified by mass spectrometry.[4]

  • Probe Synthesis: Synthesize an analog of 1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol that incorporates a linker and an affinity tag. It is crucial to ensure that this modification does not significantly alter the compound's biological activity.

  • Cell Lysate Incubation: Incubate the probe with a cell lysate to allow for the formation of probe-protein complexes.

  • Affinity Capture: Use an affinity resin (e.g., streptavidin beads for a biotinylated probe) to pull down the probe-protein complexes.

  • Elution and Digestion: Elute the bound proteins from the resin and digest them into peptides.

  • Mass Spectrometry: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the captured proteins.

  • Data Analysis: Compare the proteins identified in the probe-treated sample to those from a control experiment (e.g., using an inactive analog or a competition experiment with the parent compound) to distinguish specific binders from non-specific background.

The following diagram illustrates the general workflow for characterizing a novel kinase inhibitor:

G cluster_0 Initial Assessment cluster_1 In-Depth Profiling cluster_2 Comparative Analysis In Silico Prediction In Silico Prediction Kinome Scan (Single Dose) Kinome Scan (Single Dose) In Silico Prediction->Kinome Scan (Single Dose) Guide Panel Selection IC50 Determination (Focused Panel) IC50 Determination (Focused Panel) Kinome Scan (Single Dose)->IC50 Determination (Focused Panel) Identify Hits CETSA (Cellular Target Engagement) CETSA (Cellular Target Engagement) IC50 Determination (Focused Panel)->CETSA (Cellular Target Engagement) Validate On-Target Chemical Proteomics (Unbiased) Chemical Proteomics (Unbiased) IC50 Determination (Focused Panel)->Chemical Proteomics (Unbiased) Identify Off-Targets Selectivity Profiling Selectivity Profiling CETSA (Cellular Target Engagement)->Selectivity Profiling Chemical Proteomics (Unbiased)->Selectivity Profiling Comparison with Alternatives Comparison with Alternatives Selectivity Profiling->Comparison with Alternatives

Caption: A workflow for novel kinase inhibitor characterization.

Part 3: Comparative Analysis and Data Visualization

A compound's selectivity is not an absolute measure but is best understood in comparison to other inhibitors.

Quantifying Selectivity

Several metrics can be used to quantify kinase inhibitor selectivity. One common method is the Selectivity Score (S-score) , which is calculated by dividing the number of kinases inhibited above a certain threshold (e.g., 50% inhibition at 1 µM) by the total number of kinases tested.[20][24] A lower S-score indicates higher selectivity.

Comparative Data Tables

To facilitate comparison, experimental data should be summarized in clear and concise tables. The following is a hypothetical comparison of 1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol with a well-characterized inhibitor, "Compound X," assuming a primary target of Kinase A.

Kinase1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol IC50 (nM)Compound X IC50 (nM)
Kinase A (Primary Target) 15 10
Kinase B250>10,000
Kinase C8001,500
Kinase D>10,000>10,000
Kinase E4505,000

This table clearly illustrates that while Compound X is slightly more potent against the primary target, 1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol may have a more favorable selectivity profile with weaker inhibition of off-target kinases B and E.

Visualizing Selectivity: Kinome Trees

Kinome tree maps are an effective way to visualize the selectivity of a compound across the entire kinase family. The results from a broad-panel kinase screen can be plotted on a phylogenetic tree of the human kinome, with the size and color of the circles representing the potency of inhibition. This provides an intuitive and comprehensive overview of a compound's selectivity.

CETSA_Workflow Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Incubate Heat Treatment Heat Treatment Compound Treatment->Heat Treatment Apply Temp Gradient Cell Lysis Cell Lysis Heat Treatment->Cell Lysis Lyse Cells Centrifugation Centrifugation Cell Lysis->Centrifugation Separate Fractions Soluble Fraction Soluble Fraction Centrifugation->Soluble Fraction Aggregated Fraction Aggregated Fraction Centrifugation->Aggregated Fraction Western Blot Western Blot Soluble Fraction->Western Blot Quantify Target Data Analysis Data Analysis Western Blot->Data Analysis Plot Melt Curve Target Engagement Confirmed Target Engagement Confirmed Data Analysis->Target Engagement Confirmed

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol

As a Senior Application Scientist, I have designed this comprehensive safety and operational guide for handling 1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol . This compound is a specialized halogenated quinoline derivative, a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this comprehensive safety and operational guide for handling 1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol . This compound is a specialized halogenated quinoline derivative, a structural class frequently utilized in early-stage drug discovery as kinase inhibitors or receptor modulators.

Because novel pharmaceutical intermediates often lack complete toxicological profiling, we must apply the precautionary principle. The presence of the brominated quinoline core suggests lipophilicity (increasing dermal absorption risk), while the pyrrolidin-3-ol moiety can act as a hydrogen-bond donor/acceptor, potentially altering tissue penetration. This guide provides a self-validating, step-by-step system to ensure your laboratory operations remain safe, compliant, and scientifically rigorous.

Hazard Assessment & Causality

Before selecting Personal Protective Equipment (PPE), it is critical to understand the causality behind the hazards.

  • Physical State Hazard: As a solid powder, the primary acute risk is the inhalation of aerosolized particulates during weighing or transfer operations.

  • Chemical Hazard: Halogenated N-heterocycles are known potential skin and eye irritants. Chronic exposure risks are unknown, necessitating containment strategies equivalent to those used for hazardous Active Pharmaceutical Ingredients (APIs).

  • Regulatory Grounding: Under the OSHA Laboratory Standard (29 CFR 1910.1450), employers must evaluate potential hazards and communicate appropriate protective measures through a Chemical Hygiene Plan[1].

PPE Selection Matrix

Quantitative data and scale dictate the level of protection required. The following table summarizes the mandatory PPE based on operational scale.

Operational ScaleEye ProtectionBody ProtectionHand Protection (Gloves)Engineering / Respiratory Controls
Analytical (< 10 mg) ANSI Z87.1 Safety Glasses with side shieldsStandard cotton/poly lab coat, fully buttonedSingle layer Nitrile (min 4 mil thickness)Chemical Fume Hood (Face velocity: 0.4–0.6 m/s)
Preparative (10 mg - 5 g) Chemical splash gogglesFlame-resistant (FR) or fluid-resistant lab coatDouble layer Nitrile (extended cuff)Chemical Fume Hood + Anti-static measures
Bulk (> 5 g) Chemical splash goggles + Face shieldTyvek® suit or impermeable gown over lab coatDouble layer Nitrile or Butyl rubber (if using aggressive solvents)Ventilated Balance Enclosure (VBE) or Glovebox

Causality Note on Gloves: Nitrile is selected over latex due to its superior chemical resistance to the polar aprotic solvents (e.g., DMSO, DMF) typically required to solubilize quinoline derivatives. Double-gloving is mandated at higher scales so the outer contaminated glove can be immediately shed without exposing bare skin.

Operational Workflow: Safe Weighing and Solubilization

To ensure trustworthiness, every protocol must be self-validating. Do not proceed to the next step unless the verification check is successful.

Step 1: Environmental Verification

  • Action: Turn on the chemical fume hood and verify the digital airflow monitor reads between 0.4 and 0.6 m/s.

  • Verification: Tape a small piece of tissue to the bottom of the sash; it should pull gently inward.

Step 2: PPE Donning & Static Control

  • Action: Don the PPE specified in the matrix above. If working with >10 mg, use an anti-static zero-ionizer bar near the analytical balance.

  • Causality: Halogenated powders often hold static charges, causing them to "jump" off spatulas, leading to contamination and inaccurate yields.

Step 3: Transfer and Weighing

  • Action: Use a grounded, static-free micro-spatula to transfer 1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol into a pre-tared, sealable glass vial.

  • Verification: Cap the vial before removing it from the balance area to prevent airflow from dispersing the powder.

Step 4: Solubilization

  • Action: Inject the chosen solvent (e.g., DMSO) directly into the capped vial using a syringe through a septum, or open the vial deep within the fume hood to add solvent. Swirl to dissolve.

Spill Response and Disposal Plans

According to the National Research Council's Prudent Practices in the Laboratory, effective waste management and emergency planning are foundational to laboratory safety[2].

Protocol: Solid Spill Cleanup
  • Isolate: Immediately restrict access to the spill area.

  • Suppress Dust (Critical Step): Do not dry-sweep the powder. Cover the spilled 1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol with paper towels lightly dampened with water or 10% ethanol. Causality: Wetting the powder prevents aerosolization and subsequent inhalation exposure.

  • Collect: Wipe inward from the edges of the spill to the center. Place the contaminated towels into a clearly labeled, sealable hazardous waste bag.

  • Decontaminate: Wash the surface with a detergent solution, followed by an ethanol wipe to remove any lipophilic residue.

  • Disposal: Label the waste container strictly as "Halogenated Organic Solid Waste." Do not mix with non-halogenated waste, as halogenated compounds require specific high-temperature incineration protocols to prevent the formation of toxic dioxins.

Logical Workflow Visualization

The following diagram maps the logical progression from hazard identification to final disposal, ensuring all safety gates are passed.

G Start Hazard Assessment: 1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol EngControl Engineering Controls: Verify Fume Hood Airflow Start->EngControl PPE PPE Selection: Nitrile Gloves, Goggles, Lab Coat Start->PPE Operation Operation: Static-Free Weighing & Solubilization EngControl->Operation PPE->Operation Spill Spill Event? Operation->Spill Cleanup Wet-Wipe Dust Suppression Protocol Spill->Cleanup Yes Disposal Disposal: Halogenated Organic Waste Spill->Disposal No Cleanup->Disposal

Caption: Workflow for the safe handling, operation, and disposal of 1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol.

References

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). 2011. Available at:[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington (DC): National Academies Press (US); 2011. Available at: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.